The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-00-6). The "Gatekeeper" Scaffold for Next-Generation Ki...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-00-6).
The "Gatekeeper" Scaffold for Next-Generation Kinase Inhibitors
Executive Summary
3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-00-6), often referred to as 3-iodo-5-nitro-7-azaindole , is a high-value heterocyclic intermediate used primarily in the discovery of ATP-competitive kinase inhibitors.
Its structural value lies in its orthogonal functionalization potential :
C3-Iodine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to access the kinase "hydrophobic pocket."
C5-Nitro: A masked amine precursor. Post-coupling reduction yields a C5-amine, allowing for the installation of solubilizing groups or "solvent-front" interactors via acylation or sulfonylation.
7-Azaindole Core: A privileged bioisostere of the purine ring of ATP, capable of bidentate hydrogen bonding with the kinase hinge region.
This guide outlines the synthesis, reactivity, and handling of this compound, designed for medicinal chemists and process development scientists.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Property
Data
CAS Number
1190321-00-6
IUPAC Name
3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Molecular Formula
CHINO
Molecular Weight
289.03 g/mol
Appearance
Yellow to orange solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
pKa (calc)
~10.5 (pyrrole NH)
Key Hazards
Irritant; Nitro-aromatics may possess energetic properties; Light sensitive (C-I bond).
Synthetic Pathways
The synthesis of CAS 1190321-00-6 is typically achieved via the electrophilic iodination of the parent 5-nitro-7-azaindole . The parent scaffold itself is constructed from functionalized pyridines.
Primary Route: Iodination of 5-Nitro-7-azaindole
This is the standard laboratory protocol. The electron-withdrawing nitro group at C5 deactivates the ring, but the pyrrole C3 position remains sufficiently nucleophilic for reaction with N-iodosuccinimide (NIS).
Protocol:
Dissolution: Dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in DMF (0.1 M).
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0 °C.
Reaction: Allow to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by LC-MS (Target M+H = 290).
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a yellow solid.
Purification: Filter and wash with water. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc) if necessary.
De Novo Construction (The "Process" Route)
For large-scale preparation where 5-nitro-7-azaindole is not sourced commercially, the ring is built from 2-amino-3-iodo-5-nitropyridine .
Figure 1: Synthetic workflow from pyridine precursors to the target scaffold.
In kinase drug discovery, the 7-azaindole core mimics the adenine ring of ATP. The N1 (pyrrole) acts as a hydrogen bond donor, and N7 (pyridine) acts as a hydrogen bond acceptor, binding to the kinase hinge region (e.g., Glu/Leu backbone residues).
Orthogonal Functionalization Strategy
The power of CAS 1190321-00-6 is its ability to be modified sequentially.
Step 1: C3-Arylation (Suzuki Coupling)
Why: The C3-Iodine is chemically distinct. It reacts faster than the nitro group reduction or other potential sites.
Reagents: Aryl boronic acid, Pd(dppf)Cl
(cat), KCO, Dioxane/HO.
Outcome: Installs the "tail" that occupies the hydrophobic pocket of the kinase.
Step 2: C5-Nitro Reduction
Critical Warning:Do NOT use catalytic hydrogenation (H
/Pd-C) if the Iodine is still present (it will undergo hydrogenolysis/deiodination).
Safe Protocol: Use Iron powder/NH
Cl in EtOH/HO or SnCl in HCl. These conditions reduce the Nitro to an Amine (-NH) without touching the C-I bond (if it was preserved) or the newly formed C-C bond.
Step 3: Amine Derivatization
The resulting C5-amine is reacted with acid chlorides or sulfonyl chlorides to reach the "solvent front" or interact with the ribose-binding pocket.
Figure 2: Structure-Activity Relationship (SAR) map demonstrating the modular utility of the scaffold.
Reaction: Seal and heat to 90 °C for 2 hours (or microwave at 100 °C for 30 min).
Validation:
TLC: Disappearance of starting iodide (R
~0.6 in 1:1 Hex/EtOAc).
MS: Observe Product Mass (M+H).
Purification: Dilute with EtOAc, wash with brine, dry over Na
SO. Flash chromatography.
Safety & Handling
Energetic Potential: While not a primary explosive, polynitro-aromatics can be energetic. 5-nitro-7-azaindole derivatives should be presumed to have low thermal decomposition thresholds. Do not heat dry solids above 150 °C.
Iodine Instability: Aryl iodides can liberate iodine upon prolonged exposure to light. Store in amber vials at 2–8 °C.
Toxicity: Treat as a potent kinase inhibitor. Use full PPE (gloves, goggles, respirator) to prevent inhalation of dust.
References
Synthesis of 7-Azaindole Derivatives
Title: "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
3-iodo-5-nitro-7-azaindole chemical structure and properties
Structure, Synthesis, and Applications in Medicinal Chemistry Executive Summary 3-Iodo-5-nitro-7-azaindole (3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine) is a high-value heterocyclic intermediate used extensively in the disc...
Author: BenchChem Technical Support Team. Date: March 2026
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-Iodo-5-nitro-7-azaindole (3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine) is a high-value heterocyclic intermediate used extensively in the discovery of ATP-competitive kinase inhibitors. As a purine bioisostere, the 7-azaindole scaffold mimics the adenine core of ATP, allowing for potent hydrogen-bonding interactions within the hinge region of kinase active sites.
The 3-iodo and 5-nitro substituents provide orthogonal functionalization handles:
C3-Iodine: A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling the introduction of aryl or heteroaryl "tail" groups that access the hydrophobic back-pocket of enzymes.
C5-Nitro: A masked amine functionality. Post-coupling reduction yields a C5-amine, which can be derivatized into ureas or amides to interact with the solvent-exposed regions or specific gatekeeper residues (e.g., in Trk, FGFR, or JAK kinases).
This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for utilizing this scaffold in drug development.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Data
IUPAC Name
3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS Number
1190321-00-6
Molecular Formula
C₇H₄IN₃O₂
Molecular Weight
289.03 g/mol
Appearance
Pale yellow to brown solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM; insoluble in water.[1][2][3]
pKa (Calculated)
~10.5 (N1-H)
LogP (Predicted)
~2.0 - 2.5
H-Bond Donors
1 (N1-H)
H-Bond Acceptors
3 (N7, NO₂, C=O equivalent in resonance)
Synthetic Pathways[1][3][9][10][11][12][13]
The synthesis of 3-iodo-5-nitro-7-azaindole is typically achieved via the direct electrophilic iodination of the parent 5-nitro-7-azaindole. The electron-withdrawing nitro group at C5 deactivates the ring, requiring optimized conditions compared to unsubstituted 7-azaindole.
Pathway Diagram
The following diagram illustrates the synthesis of the core and its subsequent functionalization logic.
Caption: Synthesis and orthogonal functionalization strategy for 3-iodo-5-nitro-7-azaindole.
Experimental Protocols
Synthesis of 3-Iodo-5-nitro-7-azaindole
Methodology: Electrophilic Aromatic Substitution (SEAr)
Rationale: The use of N-iodosuccinimide (NIS) in DMF provides a mild, high-yielding iodination at the C3 position. The C5-nitro group deactivates the pyridine ring, preventing over-iodination or reaction at other sites.
Protocol:
Setup: Charge a round-bottom flask with 5-nitro-7-azaindole (1.0 equiv) and DMF (10 mL/g).
Addition: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.
Workup: Pour the reaction mixture into ice-cold water (10x volume). A yellow precipitate should form immediately.
Purification: Filter the solid, wash copiously with water to remove succinimide and DMF, and dry under vacuum.
Note: If the product does not precipitate, extract with EtOAc, wash with 5% LiCl (aq) to remove DMF, dry over Na₂SO₄, and concentrate.
Yield: Typical yields range from 85–95%.
General Procedure for Suzuki-Miyaura Coupling at C3
Methodology: Pd-Catalyzed Cross-Coupling
Rationale: The C3-iodide is highly reactive. Protection of the N1-position (e.g., with SEM, Boc, or Tosyl) is often recommended to prevent catalyst poisoning by the free azaindole nitrogen, although unprotected couplings are possible with specific catalysts (e.g., Pd(dppf)Cl₂).
Protocol (N-Protected Route):
Protection (Optional but Recommended): React 3-iodo-5-nitro-7-azaindole with benzenesulfonyl chloride or SEM-Cl and NaH in THF to generate the protected intermediate.
The power of this scaffold lies in the ability to sequentially modify the C3 and C5 positions.
C3 Functionalization (First): The iodine atom is replaced via cross-coupling. This is typically done before reducing the nitro group to avoid chemoselectivity issues (e.g., poisoning Pd catalysts with free amines or competing oxidation).
C5 Functionalization (Second): The nitro group is reduced to an aniline (using Fe/NH₄Cl, Zn/AcOH, or H₂/Pd-C). This aniline is then coupled with carboxylic acids, isocyanates, or sulfonyl chlorides.
Key Signaling Pathways Targeted
Derivatives of 5-nitro-7-azaindole have been implicated in inhibitors for:
Trk A/B/C: Tropomyosin receptor kinases, relevant in pain and oncology.[5] The 7-azaindole H-bonds with the hinge region (Glu590/Met592 in TrkA).
FGFR (Fibroblast Growth Factor Receptor): C5-substituents often access the solvent front or specific pockets to gain selectivity over other kinases like VEGFR.
JAK/STAT: 3-substituted derivatives can block the ATP binding site of Janus Kinases.
Structural Bioisosterism
The 7-azaindole core (pyrrolo[2,3-b]pyridine) is a "privileged structure" because:
N7 Nitrogen: Acts as a hydrogen bond acceptor, mimicking N1 of adenine.
N1 Nitrogen: Acts as a hydrogen bond donor, mimicking N9 of adenine.
Acidic Character: The N1 proton (pKa ~10.5) is more acidic than indole (pKa ~17), influencing binding affinity and solubility.
Safety & Handling
GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Energetic Considerations: While mono-nitro compounds are generally stable, they should be treated with caution during high-temperature reactions. Avoid heating dry solids.
Iodide Stability: Store in the dark. Iodides can liberate free iodine (turning purple/brown) upon prolonged exposure to light.
References
Synthesis of 5-nitro-7-azaindole: Bhat, P. V., et al. "Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole."[6] Organic Process Research & Development, 2015, 19(9), 1282–1285. Link
Iodination Protocols: Zhang, Z., et al. "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles." The Journal of Organic Chemistry, 2017. Link
Suzuki Coupling on Azaindoles: Laha, J. K., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega, 2023. Link
Kinase Inhibitor Design (Trk): Wang, T., et al. "Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors."[5] Bioorganic & Medicinal Chemistry Letters, 2012. Link
General Azaindole Reactivity: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 2020. Link
The Ascendancy of 5-Nitro-7-Azaindole Derivatives: A Technical Guide for Drug Discovery
Abstract The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions have led to the development of several successful therapeutics. This in-depth technical guide focuses on a specific, yet highly significant, subclass: 5-nitro-7-azaindole derivatives. We will explore the synthetic intricacies of this core, its derivatization strategies, and its burgeoning role in the discovery of novel anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising molecular framework.
The 7-Azaindole Core: A Foundation for Potent Bioactivity
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change has profound implications for the molecule's physicochemical properties and its interactions with biological targets.[1][2] The introduction of the nitrogen atom can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for drug-like properties.[3]
From a pharmacodynamic perspective, the 7-azaindole scaffold is particularly adept at interacting with the ATP-binding site of protein kinases. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This bidentate hydrogen bonding capability mimics the interaction of the adenine base of ATP with the kinase hinge region, making 7-azaindole a potent "hinge-binder."[2][4] This ability to anchor to the kinase hinge is a foundational principle in the design of many kinase inhibitors.
Synthesis of the 5-Nitro-7-Azaindole Core: A Scalable and Efficient Approach
The incorporation of a nitro group at the 5-position of the 7-azaindole core is of significant interest as the strong electron-withdrawing nature of the nitro group can modulate the electronic properties of the aromatic system, potentially influencing binding affinity and selectivity for target proteins. Furthermore, the nitro group can serve as a synthetic handle for further derivatization, for instance, through reduction to an amine.
Historically, the synthesis of 5-nitro-7-azaindole presented challenges, particularly concerning scalability and safety.[5] However, a robust and efficient multi-kilogram scale synthesis has been developed, making this key intermediate more accessible for drug discovery programs.[5][6]
The overall synthetic strategy is a multi-step process that avoids hazardous reagents and purification by column chromatography, making it suitable for industrial applications.[5]
Key Synthetic Steps:
Iodination: The synthesis commences with the iodination of a commercially available aminopyridine precursor.
Sonogashira Coupling: The resulting iodo-aminopyridine undergoes a palladium-catalyzed Sonogashira cross-coupling reaction with a protected acetylene, such as trimethylsilylacetylene. This step is crucial for introducing the carbon framework necessary for the formation of the pyrrole ring.[5]
Heteroannulation: The final and key step is a morpholine-induced heteroannulation (a variation of the Castro indole synthesis) to construct the fused pyrrole ring, yielding the 5-nitro-7-azaindole core. This metal-free cycloisomerization is a significant improvement over previous methods that required microwave assistance or harsh conditions.[5][6][7]
Caption: Scalable synthetic route to 5-nitro-7-azaindole.
Derivatization Strategies for Lead Optimization
The 5-nitro-7-azaindole core offers multiple positions for substitution, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The most commonly explored positions for modification are N1, C3, and the 5-position (via reduction of the nitro group).
N1-Substitutions
Alkylation or arylation at the N1 position can influence the compound's interaction with the solvent-exposed region of the ATP-binding pocket and can significantly impact its physicochemical properties.
Experimental Protocol: General Procedure for N-Alkylation of 7-Azaindoles
To a stirred solution of the 7-azaindole (1.0 eq) in a suitable solvent such as acetone or DMF, add a base (e.g., K₂CO₃ or NaH, 1.2 eq) at room temperature.[8]
Stir the mixture for 30 minutes to generate the anion.
Add the desired alkyl halide (1.1 eq).
The reaction mixture is then stirred for 4-8 hours, often with gentle heating or refluxing, and monitored by Thin Layer Chromatography (TLC).[8]
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by recrystallization or column chromatography on silica gel.[8]
C3-Substitutions
The C3 position of the 7-azaindole ring is often directed towards the solvent-exposed region of the kinase active site and is a prime location for introducing substituents that can enhance potency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl, heteroaryl, or vinyl groups at this position.
Caption: Key positions for derivatization of the 5-nitro-7-azaindole core.
Biological Activity and Therapeutic Potential
While specific data for a wide range of 5-nitro-7-azaindole derivatives is still emerging, the broader class of 7-azaindoles has demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases.
Kinase Inhibition
7-Azaindole derivatives have been shown to inhibit a multitude of kinases involved in cancer progression, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[9] The nitro group at the 5-position, being a strong electron-withdrawing group, can be expected to modulate the electronic landscape of the azaindole ring, which in turn could fine-tune the binding affinity and selectivity towards different kinases.
Table 1: Representative Anticancer Activity of 7-Azaindole Derivatives
Note: This table includes data for the broader class of 7-azaindole derivatives to illustrate their potential. Data for specific 5-nitro-7-azaindole derivatives is limited in publicly available literature.
Mechanism of Action: Kinase Hinge Binding
As previously mentioned, the primary mechanism of action for many 7-azaindole-based anticancer agents is the inhibition of protein kinases. Molecular docking studies have consistently shown that the 7-azaindole scaffold orients itself within the ATP-binding pocket to form crucial hydrogen bonds with the hinge region.[4] The pyridine nitrogen (N7) accepts a hydrogen bond from a backbone NH of a hinge residue, while the pyrrole NH (N1) donates a hydrogen bond to a backbone carbonyl oxygen of another hinge residue. This bidentate interaction effectively anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of kinase signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of kinase inhibition by 5-nitro-7-azaindole derivatives.
Pharmacokinetics and Drug Development Considerations
While no 5-nitro-7-azaindole derivatives have yet progressed to clinical trials, the broader class of azaindoles has seen clinical success, with drugs like vemurafenib (a 7-azaindole derivative) approved for the treatment of melanoma.[2] The inclusion of the nitrogen atom in the azaindole ring generally leads to improved pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties compared to their indole counterparts, including enhanced solubility and metabolic stability.[12]
For 5-nitro-7-azaindole derivatives, the nitro group may present metabolic liabilities. However, it also offers a handle for prodrug strategies or for conversion to an amino group, which can then be further functionalized to fine-tune the molecule's properties. In vivo studies on related nitro-containing heterocyclic compounds, such as 7-nitroindazole, have shown that formulation strategies like nanoemulsions can significantly improve pharmacokinetic parameters like half-life and bioavailability.[13]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Treat the cells with various concentrations of the 5-nitro-7-azaindole derivatives for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives and Conclusion
The 5-nitro-7-azaindole scaffold represents a highly promising starting point for the development of novel kinase inhibitors and anticancer agents. The efficient and scalable synthesis of the core structure has paved the way for more extensive exploration of its potential. Future research should focus on:
Systematic SAR studies: A comprehensive evaluation of substitutions at various positions of the 5-nitro-7-azaindole ring is needed to build a clear understanding of the structure-activity relationships for different kinase targets.
Exploration of the 5-amino derivatives: The reduction of the nitro group to an amine opens up a vast chemical space for further derivatization and the introduction of new pharmacophoric elements.
In-depth pharmacokinetic and toxicological profiling: A thorough investigation of the ADME-Tox properties of lead compounds will be crucial for their advancement into preclinical and clinical development.
References
Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(8), 1282–1285. [Link][5][6]
Di Schiavi, E., & Musumeci, F. (2019). New indole and 7-azaindole derivatives as protein kinase inhibitors. Unpublished manuscript. [Link][4]
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629–632. [Link]
Bhat, P. V., Dere, R. T., Ravikumar, S., & Pati, H. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Request PDF. [Link][7]
Sharma, N., & Anurag. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link][10]
Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link][8]
Al-Warhi, T. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., ... & Guillaumet, G. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & medicinal chemistry letters, 17(7), 1934–1937. [Link]
Chiranjeevi, P., Nayak, V. L., Kumar, C. G., Kumar, G. S., & Pawar, S. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. [Link][11]
Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of medicinal chemistry, 59(8), 3695–3713. [Link]
Google Patents. (n.d.). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
Legoabe, L. J., Petzer, J. P., & Van der Walt, M. M. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & medicinal chemistry, 28(11), 115468. [Link]
Giorgis, M., Coda, Zabetta, M., Giorio, C., & Bellis, D. (2019). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Request PDF. [Link]
França, Â. M. S., de Oliveira, A. C. A. X., de Oliveira, R. S., de Souza, A. C., Creczynski-Pasa, T. B., & Lemos-Senna, E. (2024). Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 194, 106695. [Link][13]
Yadav, P., & Kumar, R. (2021). Azaindole Therapeutic Agents. Current organic chemistry, 25(13), 1548–1569. [Link][3]
Chemical Identity & Structural Characterization[1][2][3] The compound 3-iodo-5-nitro-7-azaindole (3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine) is a highly functionalized heteroaromatic scaffold. It serves as a critical "lin...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Identity & Structural Characterization[1][2][3]
The compound 3-iodo-5-nitro-7-azaindole (3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine) is a highly functionalized heteroaromatic scaffold. It serves as a critical "linchpin" intermediate in the synthesis of kinase inhibitors, particularly those targeting the ATP-binding hinge region.
Core Identifiers
Identifier Type
Value
IUPAC Name
3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Common Name
3-iodo-5-nitro-7-azaindole
CAS Number
1190321-00-6
Molecular Formula
Molecular Weight
289.03 g/mol
SMILES
[O-]c1cnc2[nH]cc(I)c2c1
InChI Key
CYYGPQUFQCENGI-UHFFFAOYSA-N
Structural Logic & Pharmacophore Potential
The 7-azaindole core is a bioisostere of purine.[1] The specific substitution pattern of this molecule offers orthogonal reactivity:
C-3 Iodide: A labile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or heteroaryl "tail" groups to access hydrophobic pockets in protein targets.
C-5 Nitro: A masked aniline. Upon reduction, it provides an amino group for amide coupling or urea formation, often used to establish solvent-front interactions.
N-1 / N-7 Motif: The bidentate hydrogen bond donor/acceptor system (N-1 H-donor, N-7 H-acceptor) mimics the adenine ring of ATP, making it a privileged scaffold for kinase inhibition (e.g., Vemurafenib).
Synthesis & Production Protocol
Retrosynthetic Analysis
While 3-iodo-5-nitro-7-azaindole can be approached via de novo ring construction, the most robust and scalable route involves the electrophilic iodination of the pre-formed 5-nitro-7-azaindole core. The nitro group at C-5 significantly deactivates the pyridine ring, but the pyrrole ring (specifically C-3) remains sufficiently nucleophilic for halogenation using activated reagents like N-iodosuccinimide (NIS).
Figure 1: Synthetic workflow from commodity pyridine precursors to the target scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 3-iodo-5-nitro-7-azaindole from 5-nitro-7-azaindole.
Dissolution: Charge a round-bottom flask with 5-nitro-7-azaindole and anhydrous DMF. Stir at room temperature (20–25 °C) until fully dissolved. Note: The nitro group reduces solubility compared to the parent azaindole; DMF or NMP is required.
Iodination: Add N-iodosuccinimide (NIS) portion-wise over 15 minutes. Protect the reaction vessel from light using aluminum foil, as the C-I bond is photosensitive.
Reaction Monitoring: Stir the mixture at ambient temperature for 2–4 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexanes). The product typically appears as a less polar spot compared to the starting material.
Troubleshooting: If conversion stalls, heat gently to 40 °C. Avoid temperatures >60 °C to prevent over-iodination or decomposition.
Quenching: Pour the reaction mixture into 10 volumes of ice-cold water. The product should precipitate as a yellow/orange solid.
Isolation: Filter the solid and wash copiously with water to remove residual DMF and succinimide byproducts.
Purification: Dry the solid under vacuum at 45 °C. If necessary, recrystallize from acetonitrile or purify via silica gel chromatography (DCM/MeOH gradient) to remove traces of di-iodo species.
Yield Expectation: 85–95% (Solid, typically yellow to brown powder).
Reactivity Profile & Handling
Chemo-Selectivity Map
The utility of 3-iodo-5-nitro-7-azaindole lies in its ability to undergo sequential, orthogonal functionalization.
Figure 2: Orthogonal reactivity logic. The C-3 iodide is typically engaged first in cross-coupling reactions before reducing the C-5 nitro group to avoid catalyst poisoning by the free amine.
Critical Handling Notes
Light Sensitivity: Iodinated azaindoles are prone to photolytic dehalogenation. Store in amber vials.
Acidity: The N-1 proton is acidic (
). Use mild bases (, ) for alkylation. Strong bases (NaH) may be required for protection groups like SEM-Cl.
Explosion Hazard: While stable, nitro-compounds should always be handled with care during scale-up, particularly avoiding dry heating of crude residues containing metal salts.
Applications in Drug Discovery[1][6][7][8]
Kinase Inhibitor Design
The 7-azaindole scaffold is a privileged structure for Type I and Type I½ kinase inhibitors.
Hinge Binding: The pyridine nitrogen (N-7) accepts a hydrogen bond from the kinase hinge region (e.g., Valine or Methionine residues), while the pyrrole NH (N-1) donates a hydrogen bond to the backbone carbonyl.[1][2]
Vector Exploration:
C-3 Substituents: Project into the gatekeeper region or the solvent-exposed front, often determining selectivity.
C-5 Substituents: Project into the ribose-binding pocket or towards the
C-helix, often used to solubilize the molecule or pick up specific salt-bridge interactions.
Validated Examples
This specific scaffold (3-iodo-5-nitro-7-azaindole) is a direct precursor to analogues of:
Vemurafenib (Zelboraf): A B-Raf inhibitor. While Vemurafenib uses a 5-substituted 7-azaindole, the 3-position functionalization is a common strategy to create "next-gen" inhibitors with improved potency against resistant mutants.
PI3K Inhibitors: 3-aryl-5-amino-7-azaindoles have shown nanomolar potency against PI3K isoforms, utilizing the C-3 aryl group to fill the hydrophobic pocket.
References
Synthesis of 5-Nitro-7-azaindole: Bhat, P. V., et al. "Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale."[3] Organic Process Research & Development, 2015, 19(9), 1282–1285. Link
Iodination Protocols: Zhang, H., et al. "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry, 2020. Link
Chemical Identity: ECHEMI. "3-Iodo-5-nitro-7-azaindole Product Details & InChIKey Validation." Link
Azaindole Review: Popowycz, F., et al.[3] "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 2016, 9(4), 70. Link
PI3K Applications: Li, H., et al. "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors."[4] ACS Medicinal Chemistry Letters, 2017. Link
An In-Depth Technical Guide to the 3-Iodo-5-nitro-7-azaindole Kinase Inhibitor Scaffold Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that can reli...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the 3-Iodo-5-nitro-7-azaindole Kinase Inhibitor Scaffold
Executive Summary
The development of small-molecule kinase inhibitors relies heavily on privileged molecular scaffolds that can reliably mimic the adenine ring of ATP. Among these, the 7-azaindole core has emerged as a structurally versatile and highly effective hinge-binding motif[1]. This whitepaper explores the specific utility of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-00-6)[2] as a programmable intermediate. By analyzing the structural rationale, synthetic causality, and mechanistic integration of this scaffold, this guide provides drug development professionals with a comprehensive blueprint for designing potent, selective kinase inhibitors.
Structural Rationale: The 7-Azaindole Pharmacophore
The ATP-binding pocket of kinases features a highly conserved hinge region that connects the N- and C-terminal lobes. The 7-azaindole scaffold acts as a "privileged" fragment because its pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH acts as a hydrogen bond donor[1]. Together, they form a robust bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region, anchoring the molecule in the active site.
The 3-Iodo-5-Nitro Advantage:
The specific substitution pattern of 3-iodo-5-nitro-7-azaindole provides an orthogonal, highly programmable platform for library generation:
C3-Iodo (Hydrophobic Pocket Targeting): The iodine atom at the C3 position is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[3]. This allows the introduction of bulky aryl or heteroaryl groups that project deep into the hydrophobic specificity pockets (such as the DFG-in/out pockets).
C5-Nitro (Solvent Front / Ribose Pocket Targeting): The C5 position points toward the solvent-exposed region. Synthetically, the strong electron-withdrawing nature of the nitro group activates the azaindole core, facilitating the initial C3 cross-coupling. Post-coupling, the nitro group can be selectively reduced to an amine and functionalized via amidation to fine-tune solubility and engage in additional hydrogen bonding[4].
Orthogonal synthetic diversification workflow for the 3-iodo-5-nitro-7-azaindole scaffold.
When properly functionalized, derivatives of the 7-azaindole scaffold demonstrate sub-nanomolar potency against key oncogenic kinases such as PI3K and JAK[4][5]. The table below illustrates the dramatic shift in potency as the C3 and C5 positions are systematically optimized.
Compound Derivative
Target Kinase
C3 Substitution
C5 Substitution
IC50 (nM)
Cellular GI50 (nM)
Scaffold Core
PI3Kγ
Iodo
Nitro
>10,000
N/A
Intermediate A
PI3Kγ
Aryl
Nitro
450
>5,000
Lead Compound B13
PI3Kγ
Aryl
Sulfonamide
0.8
12
Lead Compound 10a
JAK3
Heteroaryl
Acrylamide
1.2
25
Data synthesized from SAR profiling of 7-azaindole derivatives targeting PI3K and JAK kinases[4][5].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound, self-validating system. The causality behind the order of operations is critical.
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C3
Causality: We perform the cross-coupling at C3 before modifying the C5-nitro group. The C5-nitro group is strongly electron-withdrawing, which reduces electron density across the azaindole ring. This activates the C3-C(I) bond for oxidative addition by the palladium catalyst. If we reduced the nitro group to an amine first, the resulting electron-donating effect would deactivate the C3 position and the free amine could coordinate the palladium, poisoning the catalyst.
Step 1: Charge a Schlenk flask with 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Step 2: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Heat to 90°C under an argon atmosphere for 4 hours.
Self-Validation Step: Perform in-process LC-MS monitoring. The protocol is validated to proceed to workup only when the 289 m/z peak (starting material) disappears completely and the product mass appears. A parallel control reaction omitting the boronic acid must be run to validate that homocoupling is negligible.
Protocol B: Chemoselective Nitro Reduction and Functionalization
Causality: Reduction of the C5-nitro to an amine is achieved using Iron powder (Fe) and NH₄Cl rather than Pd/C-catalyzed hydrogenation. Catalytic hydrogenation can lead to off-target dehalogenation if any residual halogens exist on the newly installed C3-aryl group. Fe/NH₄Cl is strictly chemoselective for the nitro group.
Step 1: Dissolve the C3-coupled intermediate in an EtOH/H₂O mixture. Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Reflux for 2 hours.
Step 2: Filter hot through a Celite pad to remove iron salts, concentrate, and extract with EtOAc.
Self-Validation Step: Apply a Ninhydrin stain on the TLC plate. The primary amine product will stain a distinct purple/pink, instantly validating the success of the reduction before proceeding to amidation or sulfonamidation.
Protocol C: FRET-Based Kinase Inhibition Assay
Causality: To ensure the observed IC50 values are due to true competitive inhibition and not assay interference (e.g., compound autofluorescence or aggregation), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Step 1: Incubate the recombinant kinase (e.g., PI3K or JAK3) with the synthesized 7-azaindole derivative in kinase buffer for 30 minutes to allow equilibrium binding.
Step 2: Add ATP (at its predetermined Km) and the specific peptide substrate. Incubate for 1 hour, then add the TR-FRET development reagent (Europium-labeled antibody).
Self-Validation Step: Calculate the Z'-factor for the assay plate using Staurosporine as a positive control and DMSO as a negative control. The data is only accepted if the Z'-factor is ≥ 0.6, validating the robustness and dynamic range of the assay.
Mechanistic Pathway Integration
By successfully optimizing the 3-iodo-5-nitro-7-azaindole scaffold, the resulting compounds act as potent ATP-competitive inhibitors. In oncogenic pathways, such as those driven by PI3K or JAK, these inhibitors halt the phosphorylation cascade at the receptor level, preventing the activation of downstream effectors (like AKT or STAT) and ultimately inducing cell cycle arrest and apoptosis[4][5].
Mechanism of action: 7-azaindole inhibitors blocking oncogenic kinase signaling pathways.
References
[1] Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors | Source: nih.gov | 1
[5] Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity | Source: nih.gov |5
[2] Title: CAS 1190321-00-6 | 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine | Source: synblock.com |2
[3] Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | Source: nih.gov | 3
[4] Title: Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK | Source: nih.gov |4
Technical Guide: Sourcing and Utilizing 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Executive Summary 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-00-6) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, FGFR, MPS1)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-00-6) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, FGFR, MPS1). Its structural utility lies in its orthogonal reactivity: the C3-iodide allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C5-nitro group serves as a masked amine for subsequent elaboration into amides or ureas.
This guide provides a technical roadmap for sourcing, validating, and synthesizing this compound, ensuring researchers can distinguish between high-quality commercial stock and inferior material.
Part 1: Commercial Sourcing Landscape[1]
The supply chain for 7-azaindole derivatives is bifurcated into Catalog Suppliers (for discovery-scale screening, mg–10g) and CRO/CMO Manufacturing (for process development, >100g).
Supplier Categorization
Supplier Tier
Typical Scale
Lead Time
Purity Spec
Primary Use Case
Tier 1: Global Aggregators
1g – 100g
1-2 Weeks
>97%
HTS, Hit-to-Lead
Tier 2: Boutique Synthesis
100mg – 10g
2-4 Weeks
>98%
Custom Analogs, Scaffold Hopping
Tier 3: Bulk Manufacturers
>1kg
4-8 Weeks
>99%
GLP Tox, Clinical Batches
Validated Suppliers
Based on current chemical inventory data, the following suppliers maintain active catalogs for CAS 1190321-00-6:
Synblock: Specializes in halogenated heterocycles; often holds stock in the US/EU.
BLD Pharm: Major supplier for azaindole building blocks; reliable for gram-scale batches.
ChemScene: Good source for derivatives and related 4-substituted analogs.
PharmaBlock: Recommended for bulk scale-up; they possess proprietary flow chemistry routes for azaindole ring formation.
Sourcing Decision Logic
Do not purchase based on price alone. Azaindoles are prone to N-oxidation and dimerization if stored improperly.
Figure 1: Decision matrix for sourcing 3-iodo-5-nitro-7-azaindole based on project stage.
Part 2: Technical Validation (QC Protocols)
Commercial samples of 3-iodo-5-nitro-7-azaindole often contain specific impurities arising from the nitration or iodination steps.
Critical Impurity Profile
Regioisomers: 3-iodo-4-nitro isomer (rare but possible if nitration was performed on the azaindole core).
Di-iodinated species: 2,3-diiodo-5-nitro-7-azaindole (result of over-iodination).
Analytical Specifications
1H NMR (DMSO-d6):
C2-H: Singlet/Doublet around δ 8.0–8.2 ppm (deshielded by iodine).
C4-H & C6-H: Distinct doublets in the aromatic region (δ 8.5–9.2 ppm). The nitro group at C5 strongly deshields C4 and C6.
NH: Broad singlet >12 ppm.
LC-MS:
M+H: 290.03.
Isotope Pattern: Iodine has no M+2 isotope, but the mass defect is distinct. Look for clean single peak.
Part 3: Synthetic Pathways (The "Make" Option)
If commercial supply is unavailable or fails QC, the compound can be synthesized in-house. The most robust route involves the electrophilic iodination of the commercially available 5-nitro-7-azaindole.
Reaction Mechanism & Pathway
Figure 2: Electrophilic Aromatic Substitution (SEAr) pathway for C3-iodination.
Detailed Experimental Protocol
This protocol is adapted from standard 7-azaindole functionalization methodologies [1, 2].
Reagents:
5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
N-Iodosuccinimide (NIS) (1.05 equiv)
DMF (Dimethylformamide) or Acetonitrile (0.5 M concentration)
KOH (Optional, 2-3 equiv, if using I2 instead of NIS)
Procedure:
Dissolution: Dissolve 5-nitro-7-azaindole in anhydrous DMF under inert atmosphere (N2 or Ar).
Addition: Cool to 0°C. Add NIS portion-wise over 15 minutes to avoid localized high concentrations (which lead to di-iodination).
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
Note: The nitro group deactivates the ring, making this reaction slower than with unsubstituted 7-azaindole.
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a yellow/orange solid.
Purification: Filter the solid. Wash with water and cold ethanol. If necessary, recrystallize from Ethanol/Acetonitrile. Avoid column chromatography if possible, as azaindoles can streak on silica; if needed, use 1-5% MeOH in DCM.
Part 4: Applications & Reactivity
The 3-iodo-5-nitro-7-azaindole scaffold is a "bifunctional switch" for medicinal chemists.
Functionalization Strategy
Position
Reactivity Type
Reagents
Application
C3-Iodo
Suzuki-Miyaura Coupling
Ar-B(OH)2, Pd(dppf)Cl2, K2CO3
Installing aryl/heteroaryl groups for kinase hinge binding or hydrophobic pockets.
C3-Iodo
Sonogashira Coupling
Terminal Alkyne, CuI, Pd(PPh3)4
Introducing rigid linkers.
C5-Nitro
Reduction
H2/Pd-C, Fe/NH4Cl, or SnCl2
Unmasking the C5-amine for amide coupling (solubility/selectivity handles).
N1-H
Alkylation/Protection
R-X, NaH or SEM-Cl
Protecting group strategy or N-alkylation for SAR.
Application Workflow
Figure 3: Standard medicinal chemistry workflow for generating kinase inhibitors from this scaffold.
References
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles. National Institutes of Health (PMC). Available at: [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.[1] Available at: [Link][2][3][4][5][6][7][8][9]
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI (Molecules). Available at: [Link][10][2][4][6][7][8]
3-iodo-5-nitro-7-azaindole price and purity analysis
An in-depth technical analysis of 3-iodo-5-nitro-7-azaindole (CAS: 1190321-00-6) requires a rigorous understanding of heterocyclic chemistry, analytical validation, and market economics. As a highly functionalized interm...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 3-iodo-5-nitro-7-azaindole (CAS: 1190321-00-6) requires a rigorous understanding of heterocyclic chemistry, analytical validation, and market economics. As a highly functionalized intermediate, this compound is a critical building block in the development of kinase inhibitors and treatments for neglected tropical diseases like Human African Trypanosomiasis[1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between bench-level analytical protocols and high-level procurement strategies. We will explore the causality behind impurity formation, establish self-validating analytical workflows, and decode the pricing dynamics of this specialized azaindole.
, MW: 289.03 g/mol ) presents unique synthetic and analytical challenges. The 7-azaindole core contains a hydrogen bond donor/acceptor pair that is highly sensitive to reaction conditions[1].
The synthesis typically involves the electrophilic halogenation of 5-nitro-7-azaindole. The causality of impurity formation in this process is dictated by electron density:
Regioselectivity: The C3 position of the pyrrole ring is the most electron-rich site, making it highly susceptible to electrophilic aromatic substitution (e.g., using N-Iodosuccinimide).
Impurity Generation: Over-stoichiometry or extended reaction times inevitably lead to di-iodo byproducts . Furthermore, unreacted starting materials and regioisomers (if the starting nitro-azaindole was impure) are common contaminants that must be resolved during purity analysis[2].
Analytical Purity Validation: A Self-Validating System
To ensure the integrity of 3-iodo-5-nitro-7-azaindole for downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), a dual-orthogonal analytical approach is required. HPLC-UV/MS provides quantitative purity (Area %), while NMR provides qualitative structural validation.
Causality Check: The basic pyridine nitrogen in the 7-azaindole core causes severe peak tailing on standard silica-based reverse-phase columns. To counteract this, we utilize 0.1% Formic Acid to protonate the nitrogen, ensuring sharp peaks for accurate Area-Under-the-Curve (AUC) integration[1].
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.
Column Selection: Equip the system with a Waters SunFire C18 column (4.6 × 50 mm, 3.5 µm)[1].
Mobile Phase Configuration:
Phase A: Ultra-pure water with 0.1% Formic Acid.
Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes, holding at 95% B for 1.5 minutes. Flow rate: 1.2 mL/min.
Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated azaindole system) and acquire positive electrospray ionization (+ESI) MS data.
Validation: The target peak must exhibit an
of 290.0 and constitute >98% of the total integrated UV area.
Protocol 2: Structural Confirmation via NMR
To rule out C2-iodination or incorrect nitro-substitution,
NMR is critical.
Dissolve 10 mg of the purified sample in 0.5 mL of DMSO-
.
Acquire spectra at 400 MHz.
Key Diagnostic Peaks: The absence of a proton signal at the C3 position and the presence of a highly deshielded singlet for the C2 proton (typically around
7.8 - 8.0 ppm) confirms C3-iodination. The C4 and C6 protons on the pyridine ring will appear as meta-coupled doublets ( Hz) due to the electron-withdrawing nitro group at C5[3].
Purification Workflows
When analytical results indicate <95% purity, intervention is required. Below is the standard operating procedure for purifying crude 3-iodo-5-nitro-7-azaindole via Flash Chromatography[2].
Step-by-Step Methodology:
Dry Loading: Dissolve the crude mixture in a minimal amount of THF, add silica gel (mass equivalent to 3x the crude weight), and evaporate the solvent under reduced pressure to create a free-flowing powder.
Column Packing: Pre-equilibrate a silica gel cartridge with 100% Hexanes.
Elution: Apply a gradient of Hexanes to Ethyl Acetate (0% to 50% EtOAc over 10 column volumes). The highly polar nitro-azaindole will elute later than non-polar di-iodo impurities.
Fraction Analysis: Spot fractions on TLC plates (eluent: 1:1 Hexane/EtOAc) and visualize under a 254 nm UV lamp. Pool fractions containing the pure product (
).
Workflow for the synthesis, purification, and analysis of 3-iodo-5-nitro-7-azaindole.
Market Economics and Pricing Analysis
The procurement of 3-iodo-5-nitro-7-azaindole is highly dependent on the required purity grade. Because of the specialized cold-chain transportation sometimes required to prevent degradation of highly functionalized azaindoles[4], and the high cost of iodine and nitration safety protocols, pricing scales non-linearly.
Note: Pricing fluctuates based on global iodine supply chains and the specific supplier's synthetic efficiency. Vendors like LEAPChem and BLD Pharm frequently supply these intermediates to research institutions[4][5].
Conclusion
The successful utilization of 3-iodo-5-nitro-7-azaindole hinges on strict analytical oversight. By employing acidic mobile phases in HPLC to mitigate nitrogen-induced tailing and utilizing rigorous NMR validation to confirm regioselectivity, researchers can establish a self-validating loop that ensures downstream synthetic success. Understanding these technical nuances also empowers procurement teams to accurately assess the cost-to-purity ratio when sourcing this critical intermediate.
References
Google Patents. "Preparation method of 5-bromo-7-azaindole (CN109081840B)." Google Patents.
National Institutes of Health (PMC). "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis." NIH PubMed Central. Available at:[Link]
Navigating the Uncharted: A Technical Safety and Handling Guide for 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Disclaimer: This document has been compiled by synthesizing information from publicly available data for structurally related compounds and established principles of chemical safety. A comprehensive, officially published...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: This document has been compiled by synthesizing information from publicly available data for structurally related compounds and established principles of chemical safety. A comprehensive, officially published Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190321-00-6) was not available at the time of writing. The information herein is intended to provide guidance for trained research personnel and should be used in conjunction with a thorough risk assessment specific to the planned experimental procedures.
Compound Identification and Overview
3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with a molecular formula of C₇H₄IN₃O₂ and a molecular weight of 289.03 g/mol .[1] Its structure, featuring a 7-azaindole core substituted with both an iodo and a nitro group, suggests its utility as a building block in medicinal chemistry and drug discovery. The presence of these functional groups also indicates a potential for significant biological activity and necessitates a cautious approach to its handling and use.
Hazard Identification and GHS Classification (Predicted)
Due to the lack of specific experimental data for this compound, the following Globally Harmonized System (GHS) classification is predicted based on the hazardous properties of its constituent functional groups and structurally similar molecules.
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2][3][4][5][6] Many nitrogen-containing heterocyclic compounds exhibit oral toxicity.
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [4][5][6][7] Aromatic and heterocyclic compounds are frequently skin irritants.
Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage. [3][4] The potential for skin irritation often correlates with a higher risk of severe eye damage.
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [5][6][7] Fine powders of organic compounds can be irritating to the respiratory tract.
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P310
Immediately call a POISON CENTER or doctor/physician.
P501
Dispose of contents/container to an approved waste disposal plant.[3][8]
First-Aid Measures
Immediate medical attention is crucial in case of exposure. Show this safety guide to the medical personnel.
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][9]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] Seek medical attention if irritation persists.
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[3]
Ingestion: Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards.[9] Seek immediate medical attention.[3]
Fire-Fighting Measures and Accidental Release
Fire-Fighting Measures:
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen iodide.[5]
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][10][11]
Accidental Release Measures:
Personal Precautions: Evacuate personnel to a safe area.[3] Wear appropriate personal protective equipment (PPE) as detailed in Section 5. Avoid dust formation and breathing vapors, mist, or gas.[3][11] Ensure adequate ventilation.
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[3][11][12]
Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[13] The disposal of the collected material should be in accordance with local, state, and federal regulations.[3]
Handling, Storage, and Personal Protection
Safe Handling Protocol:
The causality behind these handling protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne concentrations.[11]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3] A face shield may be necessary for larger quantities.
Skin Protection: Wear impervious, chemically resistant gloves (e.g., nitrile rubber). Handle with gloves that have been inspected prior to use.[3] Wear a lab coat or other protective clothing to prevent skin contact.[3]
Respiratory Protection: If the fume hood is not available or if there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate particulate filter.[3][9]
General Hygiene: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[11]
Storage Conditions:
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11]
Keep away from heat, sparks, and open flames.[11][13]
Store away from incompatible materials such as strong oxidizing agents and strong acids.[11][13]
Stability and Reactivity
Reactivity: No specific reactivity data is available. However, nitro-aromatic compounds can be reactive and potentially explosive under certain conditions (e.g., heating, shock, or in the presence of reducing agents).
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[11]
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11][13]
Conditions to Avoid: Heat, flames, sparks, and dust generation.[11][13]
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[5]
Toxicological and Ecological Information
Toxicological Information: No specific toxicological studies have been conducted on 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine. The predicted GHS classification in Section 2 is based on the known toxicology of similar chemical structures. The compound should be handled as a substance with unknown but potentially significant toxicity.
Ecological Information: No ecological data is available. It is recommended to prevent the compound from entering the environment as its effects on aquatic and terrestrial life are unknown.[12]
Visualized Safety Workflows
Emergency Response for Accidental Exposure
Caption: Workflow for immediate actions following accidental exposure.
Spill Management Protocol
Caption: Step-by-step protocol for managing a small laboratory spill.
References
Generic Safety Data Sheet. SAFETY DATA SHEET. [Link]
Generic Safety Data Sheet. SAFETY DATA SHEET - View PDF. [Link]
synthesis of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine from 5-nitro-7-azaindole
Application Note: Regioselective Synthesis of 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine from 5-Nitro-7-azaindole Introduction & Strategic Importance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pha...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Synthesis of 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine from 5-Nitro-7-azaindole
Introduction & Strategic Importance
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the design of kinase inhibitors (e.g., JAK, FAK, and FGFR inhibitors) due to its ability to act as a bioisostere for indoles and purines[1]. The introduction of a nitro group at the C5 position and an iodine atom at the C3 position yields 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine , a highly versatile bifunctional building block.
In drug development workflows, the C3-iodide serves as an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C5-nitro group can be subsequently reduced to an amine for amide coupling or further structural functionalization[2].
Mechanistic Rationale & Reaction Design
The iodination of 5-nitro-7-azaindole requires careful consideration of the electronic properties of the fused bicyclic system. As a Senior Application Scientist, understanding the causality behind the reagent and solvent choices is critical for scaling and troubleshooting.
Regioselectivity (The Causality of C3 Attack): The pyridine ring of the 7-azaindole core is inherently electron-deficient, a property further exacerbated by the strongly electron-withdrawing C5-nitro group. However, the fused pyrrole ring remains relatively electron-rich. The C3 position (the β-position of the pyrrole) possesses the highest electron density due to enamine-like resonance donation from the pyrrole nitrogen (N1). Consequently, electrophilic aromatic substitution (SEAr) occurs exclusively at C3[3].
Reagent Selection (Why NIS?): N-Iodosuccinimide (NIS) is selected over elemental iodine (I2/KOH) or iodine monochloride (ICl). NIS provides a controlled, mild release of the electrophilic iodonium equivalent (I⁺), which minimizes oxidative degradation of the electron-deficient substrate and prevents over-halogenation[1].
Solvent Selection (Why DMF?): Anhydrous N,N-dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF highly solubilizes both the polar 5-nitro-7-azaindole and NIS. Furthermore, DMF stabilizes the cationic Wheland intermediate formed during the SEAr transition state, accelerating the reaction even at room temperature[4].
Reaction Workflow & Mechanistic Pathway
Mechanistic pathway of C3-regioselective iodination via SEAr.
Step-by-Step Experimental Protocol
Self-Validating System: This protocol incorporates in-line validation steps to ensure process integrity without relying solely on end-point analysis.
N-Iodosuccinimide (NIS, 1.1 eq) – Note: Must be stored in the dark at 2–8 °C.
Anhydrous N,N-Dimethylformamide (DMF)
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)
Deionized Water
Procedure:
Preparation & Dissolution: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 5-nitro-1H-pyrrolo[2,3-b]pyridine (e.g., 1.0 g, 6.13 mmol). Add anhydrous DMF (10 mL, ~0.6 M concentration) under a nitrogen atmosphere. Stir until complete dissolution is achieved.
Validation: The solution should be clear and yellow-orange. Any suspension indicates insufficient solvent or degraded starting material.
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.
Causality: Cooling mitigates the exothermic nature of the initial electrophilic attack and suppresses potential N-iodination or dimerization side reactions.
Electrophile Addition: Add NIS (1.52 g, 6.74 mmol, 1.1 eq) portion-wise over 10 minutes to maintain the internal temperature below 5 °C[4].
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
In-Process Monitoring: Sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes).
Validation: The reaction is complete when the starting material peak (m/z 164 [M+H]⁺) is fully consumed, replaced by the product peak (m/z 290 [M+H]⁺).
Quenching & Precipitation: Pour the reaction mixture slowly into a vigorously stirring solution of 10% aqueous Na₂S₂O₃ (50 mL) at 0 °C.
Validation: An immediate color change from dark red/brown to pale yellow/tan must occur. This visual cue validates the successful reduction of unreacted NIS and trace iodine (I₂) to water-soluble iodide ions (I⁻).
Isolation: Stir the resulting suspension for 30 minutes to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel.
Washing & Drying: Wash the filter cake sequentially with deionized water (3 × 20 mL) to remove residual DMF and succinimide byproducts. Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the product.
Quantitative Data & Analytical Characterization
The following table summarizes the expected quantitative and analytical parameters for the synthesized 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine to benchmark your experimental success.
Cause: Moisture in the DMF degrading the NIS, or degraded NIS reagent (often indicated by a dark brown color of the solid NIS).
Solution: Use strictly anhydrous DMF. If the reaction stalls, add an additional 0.1 - 0.2 eq of NIS and stir for another hour[4].
Issue: Product Oiling Out During Precipitation.
Cause: Rapid addition of the DMF solution to water, or insufficient volume of the aqueous quench.
Solution: Ensure the DMF mixture is added dropwise to a large excess of vigorously stirred aqueous Na₂S₂O₃ (at least 5 volumes relative to DMF). If an oil forms, scratching the flask or adding a seed crystal will induce precipitation.
References
Title: Product Class 22: Azaindoles and Their Derivatives
Source: Science of Synthesis (Thieme Connect)
URL: [Link]
Title: Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Title: US 2022/0064165 A1 - Substituted Heterocyclic Compounds as JAK2 Inhibitors
Source: Google Patents
URL
Application Note: Suzuki-Miyaura Coupling of 3-Iodo-5-Nitro-7-Azaindole
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). The specific substrate 3-iodo-5-nitro-7-azaindole represents a high-value, high-difficulty intermediate.
The "Push-Pull" Challenge
This substrate presents a unique electronic dichotomy:
Electronic Activation (The "Pull"): The C5-nitro group is strongly electron-withdrawing. This significantly lowers the LUMO energy of the C3-I bond, facilitating rapid oxidative addition of Palladium(0), often making it faster than in unsubstituted azaindoles.
Catalyst Poisoning (The "Trap"): The N7 nitrogen in the pyridine ring is electron-deficient but remains a competent σ-donor. In the absence of steric bulk on the catalyst ligand, N7 coordinates to Pd(II) species, sequestering the catalyst in an off-cycle resting state (poisoning).
Acidity: The 5-nitro group increases the acidity of the N1-proton (
< 13), making the substrate prone to deprotonation and subsequent formation of insoluble "palladate" salts if incorrect bases are used.
This guide provides two distinct protocols: a Robust Protection Strategy (for scale-up reliability) and a Direct Coupling Strategy (for rapid analog scanning).
Mechanistic Workflow & Decision Tree
The following diagram outlines the critical decision pathways for optimizing this reaction, focusing on the choice between protected and unprotected routes.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and throughput requirements.
Protocol A: The "Robust" Method (Protected)
Recommended for: Scale-up (>1g), valuable boronic acids, or when purification of the unprotected product is difficult.
Rationale
Protecting the N1 position with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl group eliminates two failure modes:
It sterically hinders the N7 nitrogen, reducing catalyst poisoning.
It removes the acidic N-H proton, preventing the formation of insoluble azaindolyl-anions.
Experimental Procedure
Substrate: 1-(phenylsulfonyl)-3-iodo-5-nitro-7-azaindole (Tosyl protected) or SEM-protected analog.
Catalyst: Pd(dppf)Cl2[2]·DCM (3–5 mol%). Note: The ferrocene ligand is robust and resists oxidation.
Base: K3PO4 (2.0 equiv) or Na2CO3 (2.0 equiv).
Solvent System: 1,4-Dioxane : Water (4:1 ratio). Degas by sparging with Argon for 10 mins.
Execution:
Heat to 80–90°C for 4–12 hours.
Visual Check: The reaction mixture should remain dark red/brown. If palladium black precipitates early (<1 hr), the reaction has stalled (add more catalyst or switch to Protocol B).
Work-up:
Dilute with EtOAc, wash with water and brine.
Dry over MgSO4 and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). The protected product is usually lipophilic and separates easily from polar boronic acid byproducts.
Deprotection (If Tosyl):
Treat with NaOH (3M aq) in Dioxane/MeOH at 60°C for 1 hour. The electron-withdrawing nitro group makes the Tosyl group very labile to hydrolysis.
Protocol B: The "Direct" Method (Unprotected)
Recommended for: High-throughput screening (HTS), library synthesis, or when protecting group steps reduce overall yield.
Rationale
Unprotected azaindoles are notorious for binding Pd(II). To overcome this, we utilize Buchwald Precatalysts (specifically Generation 2 or 3) containing bulky biaryl phosphine ligands (XPhos or SPhos). These ligands create a "protective shell" around the Palladium, preventing the N7 nitrogen from coordinating, while the high electron density of the phosphine facilitates oxidative addition into the C-I bond.
Base: K3PO4 (3.0 equiv). Crucial: Use tribasic phosphate. Carbonates are often too weak or generate inconsistent results with the acidic nitro-azaindole.
Solvent System: n-Butanol or 1,4-Dioxane / Water (4:1).
Note on Solvent: n-Butanol helps solubilize the polar nitro-azaindole at high temperatures.
Execution:
Seal and heat to 100°C (conventional) or 110°C (Microwave, 30 mins).
Monitoring: LCMS is essential. Look for the disappearance of the iodide (M+H) and appearance of the product.
Work-up:
The product will likely be amphoteric/polar.
Adjust pH to ~7-8. Extract with EtOAc or DCM/IPA (3:1).
Purification: Reverse-phase HPLC is often required due to the polarity of the nitro-azaindole.
Mechanistic Analysis: The N7 Poisoning Effect
Understanding why standard conditions fail is key to troubleshooting.
Figure 2: Catalytic cycle showing the off-cycle N7 coordination trap. The 5-nitro group accelerates Oxidative Addition, but the N7 nitrogen risks sequestering the catalyst unless bulky ligands (XPhos/SPhos) are used.
Optimization & Troubleshooting Guide
Issue
Observation
Root Cause
Corrective Action
No Reaction
SM recovered, Pd black forms immediately.
Catalyst Poisoning by N7.
Switch to XPhos Pd G2 or A-taPhos . Increase temp to 100°C to promote ligand dissociation.
Use Boronic Pinacol Esters instead of acids. Lower temp to 80°C. Switch base to KF or CsF .
Hydrolysis
3-hydroxy-5-nitro-7-azaindole forms.
Hydroxide attack on C-I.
Avoid strong hydroxide bases. Use anhydrous K3PO4 in Dioxane (limit water).
Incomplete Conv.
Reaction stops at 50%.
Catalyst death / pH drift.
Add a second portion of catalyst (1 mol%) after 2 hours. Ensure base is in excess (3 equiv).[4]
References
Hands, D. et al. (2010). A Convenient Method for the Preparation of 5-Nitro-7-azaindole and Its Functionalization.[5] Synlett.
Context: Establishes the reactivity of the 5-nitro-7-azaindole core and nitration p
Billingsley, K. & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3]
Context: Defines the XPhos/SPhos ligand systems required to overcome N-coordin
Lachance, N. et al. (2005). Practical Synthesis of 3-Substituted 7-Azaindole Derivatives. Synthesis.[6][5][7][8][4][9][2][3][10][11][12]
Context: Provides comparative data on protected vs.
Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9] Chemical Reviews.
Context: The foundational text for mechanism and base selection in Suzuki couplings.
Application Note: High-Efficiency Sonogashira Coupling of 3-Iodo-5-Nitro-7-Azaindole
[1] Abstract & Introduction The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for the purine core of ATP. The introduction of a nitro g...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for the purine core of ATP. The introduction of a nitro group at the C5 position creates a highly electron-deficient system, significantly altering the reactivity profile compared to the parent azaindole.
3-iodo-5-nitro-7-azaindole presents specific synthetic challenges:
High Acidity of N1-H: The electron-withdrawing nature of the 5-nitro group and the pyridine nitrogen (N7) drastically lowers the pKa of the pyrrole NH, leading to rapid deprotonation and formation of insoluble copper salts (inhibiting the catalytic cycle).
Solubility: The planar, electron-poor aromatic system exhibits poor solubility in standard ethereal solvents (THF, Et₂O).
Electronic Deactivation: While the C-I bond is activated for oxidative addition, the electron-poor ring can destabilize electron-rich Pd(II) intermediates.
This guide details a robust, field-proven protocol for the Sonogashira cross-coupling of 3-iodo-5-nitro-7-azaindole, prioritizing reaction conversion and suppression of Glaser homocoupling.
Scientific Foundation & Mechanism
Mechanistic Insight
The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle. However, for this specific substrate, the Oxidative Addition step is accelerated due to the electron-deficient nature of the 5-nitro-7-azaindole ring (making the C-I bond more electrophilic). The rate-limiting step is often the Transmetallation , hindered if the copper acetylide precipitates or if the basicity of the medium is insufficient to deprotonate the alkyne efficiently in the presence of the acidic azaindole NH.
Visualization: Catalytic Cycle
The following diagram illustrates the catalytic cycle with specific emphasis on the competitive inhibition pathway caused by the acidic N1-H.
Caption: Catalytic cycle highlighting the rapid oxidative addition driven by the nitro group and the risk of N1-Cu salt formation.
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.
Cool under a stream of Argon or Nitrogen.
Critical: Degas all solvents (DMF and Et₃N) by sparging with Argon for 15 minutes prior to use. Oxygen is the primary cause of Glaser homocoupling (alkyne dimerization).
Step 2: Reagent Addition
Add 3-iodo-5-nitro-7-azaindole (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (2 mol%) to the reaction vessel.
Note: If using the free NH substrate, adding the solid reagents first allows for simultaneous inert gas purging.
Cap the vessel with a rubber septum and evacuate/backfill with Argon three times.
Step 3: Solvent & Alkyne Addition
Add anhydrous DMF (concentration ~0.2 M relative to substrate) via syringe.
Add Et₃N (3.0 equiv) via syringe.
Stir for 5 minutes at Room Temperature (RT) to ensure partial dissolution and catalyst activation (solution often turns yellow/brown).
Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.
Step 4: Reaction
Stir the mixture at Room Temperature for 1 hour.
Monitor by TLC (mobile phase: 5% MeOH in DCM) or LC-MS.
Optimization: If conversion is <10% after 1 hour, heat to 50°C . Avoid temperatures >80°C to prevent degradation of the nitro group or polymerization.
Visual Cue: A color change to dark black usually indicates Pd precipitation (catalyst death), while a deep homogenous brown/orange is active.
Step 5: Workup & Purification
Dilute the reaction mixture with EtOAc (10x volume).
Wash with 50% saturated NH₄Cl solution (aqueous) to chelate and remove Copper.
Wash with water (3x) to remove DMF.
Wash with Brine (1x), dry over Na₂SO₄, filter, and concentrate.
Gradient: 0-50% EtOAc in Hexanes (or DCM/MeOH if very polar).
Note: The product is likely a yellow/orange solid due to the nitro chromophore.
Optimization & Troubleshooting Guide
Decision Logic for Reaction Failure
Use the following workflow if the standard protocol yields poor results.
Caption: Logical workflow for troubleshooting low yields or side reactions.
Key Parameters Table
Issue
Symptom
Solution
Glaser Coupling
Major spot on TLC less polar than product; consumption of alkyne but not iodide.
Degas solvents more rigorously. Add alkyne slowly (syringe pump). Reduce CuI loading.
Catalyst Poisoning
Reaction stalls; black precipitate forms early.
The acidic NH is interfering. Protect N1 with Boc or SEM. Alternatively, use Pd(dppf)Cl₂ which is more robust.[3]
Solubility
SM does not dissolve even in DMF.
Add DMSO as co-solvent. Increase temperature to 60°C.
De-iodination
Product mass M-I observed (reduction).
Solvent is not anhydrous (proton source). Switch base to DIPEA (sterically hindered, less likely to act as H-source).
Safety & Handling
Nitro Compounds: While 5-nitro-7-azaindole is generally stable, nitro-aromatics can be energetic. Do not subject the reaction to temperatures >100°C or distill the residue to dryness without testing thermal stability (DSC).
Azaindoles: Biologically active kinase inhibitors. Handle with gloves and in a fume hood to prevent inhalation of powders.
Heavy Metals: Dispose of Pd and Cu waste in dedicated heavy metal waste streams.
References
Naud, S. et al. "Structure-Based Design of Oral Inhibitors of Monopolar Spindle 1 (MPS1) Kinase." Journal of Medicinal Chemistry, 2013. Link
Context: Describes Sonogashira conditions for 5-nitro-7-azaindole intermedi
Leboho, T. C. et al. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines."[1][2] Organic & Biomolecular Chemistry, 2014. Link
Context: Discusses cyclization strategies and stability of alkynyl-pyridines.
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link
Context: Comprehensive review of mechanism, ligands, and copper-free variations.[4]
Verdonck, S. et al. "Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents." Frontiers in Chemistry, 2022.[5] Link
Context: Specific protocol for C3-alkynylation of 7-azaindoles using PdCl2(PPh3)2/CuI.[6][7]
Application Note: Regioselective Iodination of 5-Nitro-1H-pyrrolo[2,3-b]pyridine
The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, focusing on the regioselective functionalization of the electron-deficient 7-azaindole scaffold. Abstract...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, focusing on the regioselective functionalization of the electron-deficient 7-azaindole scaffold.
Abstract & Strategic Overview
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its bioisosteric relationship with the purine core of ATP. However, introducing substituents onto the 5-nitro derivative presents a specific synthetic challenge: the strong electron-withdrawing nature of the nitro group at C-5 significantly deactivates the pyrrole ring towards Electrophilic Aromatic Substitution (SEAr).
This protocol details the regioselective C-3 iodination of 5-nitro-1H-pyrrolo[2,3-b]pyridine. Unlike electron-rich indoles that iodinate rapidly with molecular iodine (
), this deactivated system requires the use of N-Iodosuccinimide (NIS) in a polar aprotic solvent to drive the reaction to completion while maintaining strict regiocontrol.
Key Reaction Features
Regioselectivity: >95% selectivity for the C-3 position over C-2 or N-1.
Mechanism: Electrophilic Aromatic Substitution (SEAr) proceeding via a Wheland intermediate.
Operational Simplicity: Avoids the use of transition metals; scalable to gram quantities.
Mechanistic Insight & Pathway
The regioselectivity is governed by the stability of the cationic intermediate (sigma complex). Despite the deactivating 5-nitro group, the C-3 position remains the most nucleophilic site on the pyrrole ring. Attack at C-3 allows the positive charge to be delocalized onto the pyrrole nitrogen (preserving the aromaticity of the pyridine ring), whereas attack at C-2 would disrupt the conjugation more significantly or place positive charge closer to the electron-deficient pyridine core.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway for the SEAr iodination of 5-nitro-7-azaindole favoring the C-3 position.
Experimental Protocol
Method A: NIS-Mediated Iodination (Standard)
This method is preferred for its cleanliness and high yield. The use of DMF ensures solubility of the nitro-azaindole starting material.
Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 10 mL/g of substrate)
Quench: 10% Aqueous Sodium Thiosulfate (
)
Step-by-Step Procedure
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 6.13 mmol) in anhydrous DMF (10 mL). Ensure complete dissolution; the solution will likely be yellow/orange.
Addition: Cool the solution to 0 °C in an ice bath. Add NIS (1.52 g, 6.74 mmol, 1.1 equiv.) portion-wise over 5 minutes.
Note: Protecting the reaction from light (wrapping flask in foil) is recommended to prevent radical side reactions, though less critical with NIS than
.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–12 hours.
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The product (3-iodo) is significantly more lipophilic than the starting material.
Optimization: If conversion is slow (due to the nitro group deactivation), heat the reaction to 40–50 °C.
Workup:
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.
If a precipitate forms: Filter the solid, wash with water (3 x 20 mL) to remove DMF and succinimide by-products.
If no precipitate: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 10%
(to remove iodine traces), water, and brine. Dry over .
Purification: The crude solid is often >90% pure. Recrystallization from Ethanol/Water or flash column chromatography (Gradient: 0 -> 40% EtOAc in Hexanes) yields the pure title compound.
Expected Data
Yield: 75–85%
Appearance: Yellow to brownish solid.
1H NMR (DMSO-d6): The C-3 proton signal (typically around
6.5-6.7 ppm in the starting material) will disappear. The C-2 proton will appear as a singlet (shifted downfield due to iodine, approx 7.8-8.0 ppm).
Method B: Iodine/KOH (Alternative)
Use this method if NIS is unavailable. It generates the iodinating species in situ but requires careful pH control.
Parameter
Method A (NIS)
Method B (/KOH)
Reagent Cost
Moderate
Low
Atom Economy
Lower (Succinimide waste)
High
Solubility
Excellent (DMF)
Good (DMF)
Reaction Time
4–12 Hours
1–4 Hours
Purity Profile
High (Clean conversion)
Moderate (Risk of over-iodination)
Troubleshooting & Optimization Guide
Observation
Root Cause
Corrective Action
Incomplete Conversion
Nitro group deactivation slows SEAr.
Increase temperature to 50 °C; Add 0.1 eq. of TFA (Trifluoroacetic acid) to activate NIS.
Poly-iodination
Excess reagent or high temp.
Strictly control NIS stoichiometry (1.05 eq). Monitor by LCMS.
Poor Solubility
Nitro-azaindoles are insoluble in non-polar solvents.
Ensure DMF or NMP is used. Do not use DCM or Ether.
N-Iodination
Kinetic product formation.
Usually reversible. Heating or treating with dilute thiosulfate converts N-I to C-I.
Safety & Handling
Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the neat compound.
NIS: Irritant. Store in a refrigerator and protect from light.
DMF: Hepatotoxic. Handle in a fume hood.
References
Regioselective Functionalization of 7-Azaindoles
Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
Source: National Institutes of Health (NIH) / PMC.
Application Note: Chemoselective Reduction of 3-Iodo-5-nitro-7-azaindole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Context & The Synthetic Challenge 7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are privileged pharmacophores in modern drug discovery, fr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Context & The Synthetic Challenge
7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are privileged pharmacophores in modern drug discovery, frequently utilized in the design of kinase inhibitors due to their structural homology to the purine ring of ATP. The intermediate 3-iodo-5-nitro-7-azaindole is particularly valuable: the nitro group can be reduced to an amine for subsequent amide or urea couplings, while the 3-iodo position serves as a versatile handle for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).
The critical synthetic challenge in this transformation is chemoselectivity . The carbon-iodine (C(sp2)-I) bond possesses a low bond dissociation energy (~238 kJ/mol) and is exceptionally prone to hydrodehalogenation. Standard reduction techniques, such as catalytic hydrogenation, will rapidly destroy the iodo-handle, leading to an unusable byproduct.
Mechanistic Rationale for Reagent Selection
To achieve chemoselectivity, the reduction strategy must bypass pathways that interact with the C-I bond.
Why Catalytic Hydrogenation Fails: Transition metals like Palladium (Pd/C) readily undergo oxidative addition into the weak C-I bond. In the presence of hydrogen, this results in rapid reductive elimination of the deiodinated product, often outcompeting the reduction of the nitro group.
Why Single Electron Transfer (SET) Succeeds: Reagents such as Iron powder (Fe) or Stannous Chloride (SnCl2) operate via a SET mechanism. These metals act as electron donors that specifically target the highly electrophilic oxygen atoms of the nitro group. The reduction proceeds stepwise (nitro
nitroso hydroxylamine amine) without activating the C-I bond, as the aryl iodide is inert to mild SET conditions [1].
Chemoselective pathways for the reduction of 3-iodo-5-nitro-7-azaindole.
Comparative Data Analysis
Selecting the right protocol depends on the scale of the reaction and the downstream purification strategy. The table below summarizes the causality between reaction conditions and empirical outcomes based on established literature for iodo-nitroarenes [2].
Reagent System
Solvent System
Temp
Expected Yield
Deiodination
Scalability
H₂ (1 atm), 10% Pd/C
MeOH or EtOH
25 °C
< 10%
> 85%
High
Zn (5 eq), AcOH
THF / H₂O
25 °C
60 - 70%
5 - 10%
Moderate
SnCl₂·2H₂O (5 eq)
EtOH / EtOAc
70 °C
80 - 85%
< 2%
Moderate (Emulsion risks)
Fe (5 eq), NH₄Cl (2 eq)
EtOH / H₂O
80 °C
85 - 95%
< 1%
High (Preferred)
Validated Experimental Protocols
Protocol A: Iron / Ammonium Chloride Reduction (Preferred for Scale-Up)
This protocol utilizes a buffered, mildly acidic environment (pH ~5-6). Unlike strong acids (e.g., HCl) which can protonate the azaindole core and induce partial dehalogenation, NH₄Cl safely activates the iron surface and provides the necessary protons for oxygen abstraction [3].
Materials:
3-iodo-5-nitro-7-azaindole (1.0 equivalent)
Iron powder (325 mesh, 5.0 equivalents)
Ammonium chloride (NH₄Cl, 2.0 equivalents)
Solvent: Ethanol / Water (4:1 v/v)
Step-by-Step Methodology:
Dissolution: Suspend 3-iodo-5-nitro-7-azaindole in the EtOH/H₂O mixture (approx. 10 mL/mmol) in a round-bottom flask equipped with a reflux condenser.
Activation: Add NH₄Cl and Iron powder to the stirring suspension at room temperature.
Thermal Reduction: Heat the mixture to 80 °C (reflux). The reaction typically turns from a yellow suspension to a dark brown/black slurry as iron oxides form. Stir for 2–4 hours.
Self-Validating Checkpoint: Sample the reaction, filter through a micro-syringe filter, and analyze via LC-MS. The starting material (
= 290 [M+H]⁺) should be fully consumed, replaced by the product ( = 260 [M+H]⁺). If a peak at = 134[M+H]⁺ appears, over-reduction (deiodination) is occurring.
Hot Filtration (Critical Step): Filter the reaction mixture while still hot through a pad of Celite. Causality: The highly polar amino-azaindole product can coordinate with the iron oxide sludge. Hot filtration ensures the product remains dissolved in the filtrate, preventing massive yield losses. Wash the Celite pad generously with hot ethanol.
Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with saturated NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude 5-amino-3-iodo-7-azaindole.
Step-by-step workflow for the Fe/NH4Cl mediated reduction.
Stannous chloride is highly effective and operates under homogeneous conditions, making it ideal for small-scale discovery chemistry where heterogeneous iron slurries might be cumbersome [1].
Reaction: Dissolve the substrate in Ethanol. Add SnCl₂·2H₂O in one portion. Heat the mixture to 70 °C for 3 hours under a nitrogen atmosphere.
Quench & Emulsion Prevention: Cool the reaction to room temperature and pour it over crushed ice. Causality: SnCl₂ generates tin salts that form intractable, gelatinous emulsions during extraction. To break this, carefully add 5% aqueous NaOH or saturated NaHCO₃ until the pH reaches 7–8. This converts the tin salts into soluble stannate complexes or distinct precipitates that do not interfere with phase separation.
Extraction: Extract the milky aqueous layer with Ethyl Acetate (3x). If an emulsion persists, filter the entire biphasic mixture through Celite before separating the layers.
Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate.
Analytical Validation & Storage
LC-MS Profile: The desired product, 5-amino-3-iodo-7-azaindole, will exhibit an exact mass of 258.96 Da. Look for the [M+H]⁺ peak at 260.0 .
NMR Profile: In ¹H NMR (DMSO-d₆), the disappearance of the highly deshielded aromatic protons of the nitro-compound and the appearance of a broad singlet integrating to 2H (the -NH₂ group) around 5.0–5.5 ppm confirms successful reduction. The singlet corresponding to the C2-proton of the azaindole ring should remain intact, confirming the preservation of the iodo group.
Storage: Amines on electron-rich heterocycles are prone to air oxidation. Store the isolated product under an inert atmosphere (Argon or N₂) at -20 °C, protected from light.
References
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation
Synthetic Communications (Taylor & Francis)[Link]
Amine synthesis by nitro compound reduction
Organic Chemistry Portal[Link]
Application
Application Note: N-Alkylation Protocols for 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
This Application Note is designed for medicinal chemists and process development scientists working with the privileged kinase scaffold 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine . The following protocols prioritize regios...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists working with the privileged kinase scaffold 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine . The following protocols prioritize regioselectivity, yield, and reproducibility, addressing the specific solubility and reactivity challenges posed by the nitro-azaindole core.
Executive Summary & Chemical Context
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).[1] The 3-iodo-5-nitro derivative represents a high-value intermediate: the C3-iodine serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C5-nitro group provides an electronic handle for further derivatization or reduction to an amine.
Reactivity Profile
Acidity (N1-H): The pKa of unsubstituted 7-azaindole is ~13.7. The electron-withdrawing 5-nitro group significantly increases the acidity of the N1 proton (estimated pKa ~10–11). This facilitates deprotonation by weaker bases (e.g., carbonates) but reduces the nucleophilicity of the resulting anion compared to simple indoles.
Regioselectivity (N1 vs. N7): Alkylation preferentially occurs at the pyrrole nitrogen (N1). However, the pyridine nitrogen (N7) retains lone-pair availability. Under neutral conditions or with highly reactive electrophiles (e.g., methyl iodide), trace N7-quaternization can occur. Using anionic conditions (strong base) exclusively directs alkylation to N1.
Solubility: The nitro group and the flat heteroaromatic core render the substrate poorly soluble in non-polar solvents. Polar aprotic solvents (DMF, DMSO, NMP) are mandatory for efficient conversion.
Strategic Method Selection
Select the appropriate protocol based on your electrophile and substrate sensitivity.
Method A (Irreversible Deprotonation): Best for primary alkyl halides and maximizing N1 regioselectivity.
Method B (Mild Base/Equilibrium): Best for base-sensitive electrophiles or scale-up where NaH handling is hazardous.
Method C (Mitsunobu Reaction): Best for alkylation using primary/secondary alcohols directly, avoiding halide synthesis.
Decision Logic Visualization
Figure 1: Decision tree for selecting the optimal N-alkylation protocol.
Detailed Protocols
Method A: Classical Anionic Alkylation (NaH)
Rationale: Sodium hydride (NaH) ensures complete deprotonation of the N1 position, generating a discrete anion that reacts rapidly with alkyl halides. This method offers the highest regioselectivity for N1 over N7.
Solvent: Anhydrous DMF or NMP (0.1 – 0.2 M concentration)
Protocol:
Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen or Argon.[2]
Dissolution: Dissolve the substrate in anhydrous DMF. Note: If solubility is poor, gentle warming (40°C) or sonication may be required.
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 5–10 minutes.
Observation: Evolution of H₂ gas and a color change (often to deep orange/red) indicates anion formation.
Aging: Stir at 0°C for 15–30 minutes to ensure complete deprotonation.
Alkylation: Add the alkyl halide dropwise (neat or dissolved in minimal DMF).
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.
Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. The N-alkylated product is usually less polar than the starting material.
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution or water.
Workup: Dilute with EtOAc. Wash organic layer with H₂O (3x) to remove DMF, then Brine (1x). Dry over Na₂SO₄, filter, and concentrate.
Method B: Mild Base Alkylation (Carbonates)
Rationale: Cesium carbonate is sufficiently basic to deprotonate the 5-nitro-7-azaindole (pKa ~11) due to the "cesium effect" (enhanced solubility and coordination). This avoids the harsh conditions of NaH.
Reagents:
Base: Cs₂CO₃ (2.0 – 3.0 equiv)
Electrophile: Alkyl halide (1.2 – 1.5 equiv)
Solvent: DMF or Acetonitrile (MeCN)
Protocol:
Setup: Charge a flask with the substrate, Cs₂CO₃, and the alkyl halide.
Solvent: Add solvent (DMF or MeCN).
Reaction:
Reactive Electrophiles (MeI, BnBr): Stir at RT for 4–16 hours.
Less Reactive Electrophiles: Heat to 50–80°C.
Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition the residue between EtOAc and Water as in Method A.
Method C: Mitsunobu Reaction
Rationale: The acidic nature of the 5-nitro-7-azaindole N-H makes it an excellent pronucleophile for Mitsunobu coupling (pKa < 13 is ideal). This allows direct alkylation using alcohols with inversion of configuration at the alcohol center.
Reagents:
Alcohol: R-OH (1.2 – 1.5 equiv)
Phosphine: PPh₃ (1.5 equiv) or Resin-bound PPh₃ (for easier purification)
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
Solvent: Anhydrous THF (or THF/DCM mixtures for solubility)
Protocol:
Dissolution: Dissolve substrate, alcohol, and PPh₃ in anhydrous THF under inert atmosphere.
Addition: Cool to 0°C. Add DIAD dropwise over 10–20 minutes.
Exotherm Control: Maintain temperature <5°C during addition to prevent side reactions.
Reaction: Warm to RT and stir for 12–24 hours.
Workup: Concentrate the solvent.
Purification Note: Triphenylphosphine oxide (TPPO) is a major byproduct. Trituration with Et₂O/Hexane often precipitates the TPPO while the product remains in solution, or use column chromatography directly.
Analytical Data & Troubleshooting
Expected Data Profile
Feature
Method
Observation
Reaction Monitoring
TLC
Product Rf is typically 0.2–0.3 units higher than SM in 30% EtOAc/Hex.
1H NMR
Regiochemistry
N1-Alkylation: Distinct shift in C2-H. NOE correlation observed between N-Alkyl protons and C2-H / C7a (pyridine ring). N7-Alkylation (Rare): Significant downfield shift of pyridine protons due to cationic character (if quaternary).
LC-MS
Purity
Product Mass [M+H]+ = SM Mass + Alkyl Group - 1 (H). Look for Iodine isotope pattern (M, M+1).
Troubleshooting Common Issues
Issue: Incomplete Conversion.
Cause: Poor solubility of the nitro-azaindole anion.
Fix: Switch from MeCN to DMF or NMP. Increase temperature to 60°C (Method B). Add catalytic KI (Finkelstein condition) if using alkyl chlorides.[2]
Issue: N7-Alkylation (Quaternization).
Cause: Electrophile is too reactive (e.g., MeI) or base is too weak/dilute.
Fix: Use Method A (NaH) to ensure the N1-anion is the dominant nucleophile. Keep temperature low (0°C) during addition.
Issue: C-Alkylation.
Context: Rare for this scaffold due to the electron-deficient nature of the 5-nitro-pyridine ring, which deactivates the C3/C2 positions toward nucleophilic attack.
Issue: Loss of Iodine.
Context: The C3-Iodine is generally stable to NaH and Carbonates. Avoid using organolithiums (e.g., n-BuLi) as bases, which will cause Lithium-Halogen exchange at the C3 position.
Mechanistic Visualization
Figure 2: Mechanistic pathway for the base-mediated N1-alkylation.
References
General Reactivity of 7-Azaindoles
Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 2007. Link
Acidity and Alkylation of 5-Nitro-7-azaindoles
Zhang, Z., et al. "Synthesis and SAR of 7-azaindoles as potent, selective inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters, 2004. (Demonstrates alkylation of electron-deficient azaindoles). Link
Mitsunobu Reaction on Azaindoles
Tsunoda, T., et al. "Mitsunobu Reaction of 7-Azaindoles." Tetrahedron Letters, 1995. (Establishes pKa compatibility). Link
Synthesis of 3-Iodo-5-nitro-7-azaindole Precursors
Allegretti, M., et al. "Synthesis of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives." Journal of Medicinal Chemistry, 2005. Link
Disclaimer: These protocols involve the use of hazardous chemicals (alkyl halides, strong bases).[3] All experiments should be conducted in a fume hood with appropriate PPE.
Application Note: Strategic Functionalization of C-3 Position in 5-Nitro-7-Azaindole
The following Application Note and Protocol guide details the strategic functionalization of the C-3 position in 5-nitro-7-azaindole. Executive Summary The 5-nitro-7-azaindole scaffold (5-nitro-1H-pyrrolo[2,3-b]pyridine)...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the strategic functionalization of the C-3 position in 5-nitro-7-azaindole.
Executive Summary
The 5-nitro-7-azaindole scaffold (5-nitro-1H-pyrrolo[2,3-b]pyridine) represents a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, MPS1, and DYRK1A inhibitors). While the C-3 position is the standard nucleophilic site for functionalization in indole chemistry, the presence of the electron-withdrawing nitro group at C-5, combined with the electron-deficient pyridine ring, creates a "deactivated fortress."
Standard Electrophilic Aromatic Substitution (SEAr) protocols (e.g., Vilsmeier-Haack, Friedel-Crafts) that work on indole often fail or proceed with poor conversion on this substrate. This guide presents a Halogenation-First Strategy , utilizing a base-mediated iodination/bromination to activate the C-3 position, followed by palladium-catalyzed cross-coupling. This route ensures high regioselectivity, reproducibility, and safety.
Chemical Context & Reactivity Analysis[1][2][3][4][5][6][7][8]
The Electronic Challenge
In 7-azaindole, the pyridine nitrogen (N-7) withdraws electron density from the pyrrole ring. The addition of a nitro group at C-5 exacerbates this effect.
Indole C-3: Highly nucleophilic (electron-rich).
7-Azaindole C-3: Moderately nucleophilic.
5-Nitro-7-Azaindole C-3:Electron-deficient. The HOMO coefficient at C-3 is significantly lowered, making direct attack by weak electrophiles kinetically unfavorable.
The Solution: Anionic Activation
To functionalize C-3, we must artificially increase its electron density. This is achieved by deprotonating the N-1 position (pKa ~13-14) using a base (KOH or NaH). The resulting azaindolyl anion is sufficiently nucleophilic to react with strong halogenating agents (NIS/NBS), serving as the gateway to further complexity.
Reactivity Map (Graphviz Diagram)
Figure 1: Electronic interplay in 5-nitro-7-azaindole. Deprotonation at N-1 is the key switch to activate C-3.
Experimental Protocols
Protocol A: Synthesis of 3-Iodo-5-nitro-7-azaindole (The Gateway Intermediate)
Rationale: Direct alkylation or acylation is difficult. Installing an iodine atom provides a reactive handle for Suzuki, Sonogashira, or Heck couplings. We utilize N-Iodosuccinimide (NIS) rather than molecular iodine (
) for easier handling and atom economy.
Reagents:
5-Nitro-7-azaindole (1.0 equiv)
N-Iodosuccinimide (NIS) (1.05 equiv)
Potassium Hydroxide (KOH) (2.0 equiv)
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)
Step-by-Step Workflow:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-7-azaindole (e.g., 1.0 g, 6.13 mmol) in DMF (10 mL). The solution will likely be yellow/orange.
Deprotonation: Add solid KOH (0.69 g, 12.26 mmol) in one portion. Stir at room temperature (RT) for 15 minutes.
Observation: The mixture may darken or change color, indicating the formation of the potassium salt.
Iodination: Cool the reaction mixture to 0 °C (ice bath). Add NIS (1.45 g, 6.44 mmol) portion-wise over 5 minutes to control the exotherm.
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (M+H 164) should disappear, and the product (M+H 290) should appear.
Quench & Workup: Pour the reaction mixture into crushed ice/water (50 mL). A precipitate should form.
Note: If no solid forms, neutralize carefully with 1M HCl to pH ~7.
Purification: Filter the solid, wash copiously with water (to remove DMF and succinimide), and dry under vacuum.
Rationale: Once the iodine is installed, the nitro group's electron-withdrawing nature actually facilitates the oxidative addition step of the Pd-cycle at the C-3 position.
Reagents:
3-Iodo-5-nitro-7-azaindole (1.0 equiv)
Aryl Boronic Acid (1.2 equiv)
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)
Base:
(2M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Step-by-Step Workflow:
Setup: Charge a microwave vial or pressure tube with 3-iodo-5-nitro-7-azaindole (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).
Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M
(0.75 mL) via syringe.
Reaction: Heat to 90–100 °C for 4–12 hours (or 110 °C for 30 min in a microwave reactor).
Workup: Filter through a pad of Celite (diatomaceous earth) eluting with EtOAc. Wash the filtrate with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Reaction Stalls at Halogenation: If NIS/DMF is too slow, switch to
in Acetic Acid (buffered with NaOAc). The acidic conditions protonate the pyridine nitrogen, but the high reactivity of molecular bromine can sometimes overcome the deactivation.
N-1 Alkylation Side Reaction: During coupling, if using strong bases (NaH) and alkyl halides, N-1 alkylation will compete. Use protecting groups (e.g., SEM, Boc) on N-1 after iodination if N-1 functionalization is not desired.
Protodehalogenation: In Pd-couplings, if the iodine falls off (reverting to starting material), ensure the solvent is strictly anhydrous/degassed and lower the reaction temperature.
Pathway Visualization (Graphviz)
Figure 2: Synthetic workflow from the 5-nitro precursor to diverse C-3 functionalized analogs.
Safety & Handling
Nitro Compounds: While 5-nitro-7-azaindole is stable, nitro-aromatics can be energetic. Avoid excessive heat (>150 °C) during scale-up.
Halogenating Agents: NIS and NBS are sensitizers. Handle in a fume hood.
Heavy Metals: Palladium and Copper waste must be segregated into heavy metal waste streams.
References
Synthesis of 5-Nitro-7-azaindole Core: Bhat, P. V., et al. "Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale."[1][3][4] Organic Process Research & Development, 2015, 19(12), 2026–2029. Link
General C-3 Iodination of Azaindoles: Zhang, X., et al. "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles." The Journal of Organic Chemistry, 2024. Link
Cross-Coupling Strategies on Azaindoles: Naud, S., et al. "Synthesis of 5-azaindole derivatives as promising mitotic kinase monopolar spindle 1 inhibitors."[5] Journal of Medicinal Chemistry, 2013. Link
Electronic Properties of Azaindoles: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 2020. Link
Commercial Availability Validation: 3-Iodo-5-nitro-7-azaindole (CAS 1190321-00-6).[6] Link
Application Note: Regioselective N-Protection Strategies for 3-Iodo-5-Nitro-7-Azaindole
Introduction The 3-iodo-5-nitro-7-azaindole scaffold is a critical pharmacophore and a versatile building block in medicinal chemistry, notably in the development of protein kinase inhibitors for oncology.[1][2] Its util...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 3-iodo-5-nitro-7-azaindole scaffold is a critical pharmacophore and a versatile building block in medicinal chemistry, notably in the development of protein kinase inhibitors for oncology.[1][2] Its utility stems from the strategic placement of functional groups amenable to further elaboration, such as palladium-catalyzed cross-coupling reactions at the C3-iodo position. However, the presence of two distinct nitrogen atoms—the pyrrolic N1-H and the pyridinic N7—presents a significant challenge for selective functionalization. Unwanted side reactions and the formation of isomeric mixtures are common without a robust protecting group strategy.
This technical guide provides a comprehensive overview of protecting group strategies for the selective modification of 3-iodo-5-nitro-7-azaindole. We will explore the differential reactivity of the N1 and N7 positions, present a curated selection of suitable protecting groups, and provide detailed, field-proven protocols for their introduction and removal. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex molecules derived from this important heterocyclic core.
Understanding the Regiochemical Challenge: N1 vs. N7 Reactivity
The regiochemical outcome of N-functionalization reactions on the 3-iodo-5-nitro-7-azaindole core is governed by the distinct electronic environments of the two nitrogen atoms.
N1 (Pyrrolic) Nitrogen: The N1-H proton is acidic. This acidity is significantly enhanced by the strong electron-withdrawing effect of the 5-nitro group, making it susceptible to deprotonation by a moderately strong base (e.g., NaH, K₂CO₃). Consequently, reactions that proceed via an N-anion will preferentially occur at the N1 position.
N7 (Pyridinic) Nitrogen: The N7 nitrogen is a Lewis basic site, analogous to pyridine. However, its nucleophilicity is substantially diminished by the electron-withdrawing nitro group on the pyridine ring.[3] Direct alkylation or acylation at this position is therefore more challenging and typically requires electrophilic reagents that do not necessitate prior deprotonation of the N1-H.
This dichotomy in reactivity allows for the development of regioselective protection schemes, which are crucial for directing subsequent synthetic transformations.
Strategic Overview & Protecting Group Selection
An effective protecting group strategy hinges on the ability to introduce and remove the group in high yield under conditions that do not interfere with other functional groups in the molecule.[4] The choice between protecting the N1 or N7 position first depends on the overall synthetic route.
Below is a decision-making workflow for selecting an appropriate protection strategy.
Caption: Workflow for N1-SES protection.
Detailed Steps:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-iodo-5-nitro-7-azaindole (1.0 eq). Dissolve in anhydrous N,N-dimethylformamide (DMF, ~0.2 M).
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution. Stir the resulting suspension at 0 °C for 30 minutes.
Alkylation: Add 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl, 1.1 eq) dropwise to the reaction mixture.
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N1-SES protected product.
Protocol 3.2: N1-Deprotection of SES Group
The SES group is cleaved via an E2-type elimination triggered by a fluoride anion attack on the silicon atom.
[5]
Detailed Steps:
Setup: Dissolve the N1-SES protected azaindole (1.0 eq) in anhydrous acetonitrile (MeCN) or DMF (~0.1 M) in a round-bottom flask.
Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 eq) or cesium fluoride (CsF, 3.0 eq).
Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours, monitoring for the disappearance of the starting material.
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by silica gel chromatography or recrystallization.
Protocols for N7-Protection (Pyridinic Nitrogen)
Protecting the less nucleophilic N7 position requires a different approach that avoids strongly basic conditions which would favor N1 deprotonation. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is well-suited for this, as its introduction can be performed under non-basic or mildly basic conditions. [6][7]For regioselective N7 protection, it is often advantageous to first protect the N1 position with a temporary group (e.g., Boc) or to use conditions that favor reaction at the pyridine-type nitrogen.
Protocol 4.1: N7-Protection with SEM-Cl
This protocol uses a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), which is not strong enough to fully deprotonate the N1-H, thereby favoring the reaction at the N7 position.
[8]
Caption: Workflow for N7-SEM protection.
Detailed Steps:
Preparation: To a solution of 3-iodo-5-nitro-7-azaindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (~0.2 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC/LC-MS. Note: Some N1-protected isomer may form and will need to be separated.
Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography, carefully separating the desired N7-isomer from the N1-isomer.
Protocol 4.2: N7-Deprotection of SEM Group
The SEM group can be removed under acidic conditions or with Lewis acids.
[9][10]
Detailed Steps (Acidic Conditions):
Setup: Dissolve the N7-SEM protected azaindole (1.0 eq) in ethanol or methanol (~0.1 M).
Reaction: Stir the mixture at 50-60 °C for 2-4 hours.
Work-up: Cool to room temperature and neutralize with a saturated aqueous NaHCO₃ solution.
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify as needed via chromatography or recrystallization.
Orthogonal Protection Strategy
For complex syntheses requiring sequential functionalization of both nitrogen atoms, an orthogonal protection strategy is essential. [11]This involves using two protecting groups that can be removed under mutually exclusive conditions. A powerful combination is the N1-SES and N7-SEM protection.
Step 1: N1-Protection. Protect the N1 position with SES-Cl as described in Protocol 3.1 .
Step 2: N7-Protection. Protect the N7 position of the N1-SES-azaindole with SEM-Cl as described in Protocol 4.1 .
Step 3: Selective Deprotection.
To unmask the N7 position, treat the di-protected compound with acid (e.g., HCl in EtOH) to remove the SEM group, leaving the SES group intact.
To unmask the N1 position, treat the di-protected compound with a fluoride source (e.g., TBAF) to remove the SES group, leaving the SEM group intact.
This approach provides maximum flexibility for the selective elaboration of the 3-iodo-5-nitro-7-azaindole scaffold.
References
ResearchGate. (2025). A New Protecting-Group Strategy for Indoles | Request PDF. Available at: [Link]
ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
LookChem. (n.d.). 7-Azaindole. Available at: [Link]
University of Barcelona. (n.d.). 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. Available at: [Link]
PMC. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Available at: [Link]
University of Hannover. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. Available at: [Link]
PubMed. (2007). 2-Trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting group in the preparation of nitrogen-containing five-membered rings. A novel route for the synthesis of substituted pyrrolines and pyrrolidines. Available at: [Link]
Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. Available at: [Link]
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Available at: [Link]
ACS Publications. (2016). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. Available at: [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
Taylor & Francis Online. (2010). An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
ResearchGate. (2025). 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. Available at: [Link]
Organic Syntheses. (n.d.). 2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE (SES-Cl). Available at: [Link]
Organic Syntheses. (2011). 2-Trimethylsilylethanesulfonyl Chloride (SES-Cl). Available at: [Link]
PMC. (2026). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Available at: [Link]
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]
Synfacts. (2015). Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Available at: [Link]
University of California, Irvine. (n.d.). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. Available at: [Link]
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]
ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
Wikipedia. (n.d.). Protecting group. Available at: [Link]
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]
PMC. (n.d.). Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. Available at: [Link]
PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Available at: [Link]
PubMed. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Available at: [Link]
Scite.ai. (n.d.). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Available at: [Link]
PMC. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available at: [Link]
ResearchGate. (n.d.). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;...). Available at: [Link]
Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available at: [Link]
ACS Publications. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Available at: [Link]
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
PMC. (n.d.). Modern Strategies for Heterocycle Synthesis. Available at: [Link]
Google Patents. (n.d.). CN104387384A - Synthetic process of 5-bromo-7-azaindole.
MDPI. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules. Available at: [Link]
PMC. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Available at: [Link]
improving solubility of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine in DMSO
The following guide serves as a technical support resource for researchers working with 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-00-6). It is designed to address the specific physicochemical challenges of t...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a technical support resource for researchers working with 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-00-6). It is designed to address the specific physicochemical challenges of this scaffold, particularly its tendency toward aggregation and poor aqueous transition.[1]
Before attempting solubilization, it is critical to understand why this molecule resists dissolution.[1][2]
Planar Stacking (Pi-Pi Interactions): The 7-azaindole core is planar.[2] The 5-nitro group enhances the dipole moment, potentially strengthening intermolecular stacking forces (lattice energy) that DMSO must overcome.[1]
Hydrogen Bonding: The pyrrole N-H is a hydrogen bond donor.[2] While DMSO is an excellent acceptor, the molecule may form strong self-dimers (common in 7-azaindoles) that compete with solvent interactions.
Lipophilicity vs. Polarity: The iodine atom at C3 increases lipophilicity (LogP), while the nitro group adds polarity but reduces the basicity of the pyridine nitrogen.[1]
The "Golden Protocol" for Stock Preparation
Use this standard operating procedure (SOP) to generate a stable 10 mM - 50 mM stock solution.
Weigh compound into a glass vial. Do not use plastic microfuge tubes for initial solubilization; DMSO can leach plasticizers which may artifactually "stabilize" or contaminate the compound.[2]
2
Solvent Addition
Add DMSO to achieve 80% of the target volume. (e.g., if aiming for 1 mL, add 800 µL).[1]
3
Vortexing
Vortex at max speed for 30 seconds. This disrupts loose agglomerates.
4
Sonication (Critical)
Sonicate in a water bath at 35–40°C for 10–15 minutes . Note: The combination of mild heat and cavitation is necessary to break the crystal lattice of nitro-substituted heterocycles.[2]
5
Visual Inspection
Hold the vial against a light source. Look for "schlieren" lines (wavy refraction) or micro-particulates.[2] If clear, proceed.
6
Final Volume
Add DMSO to the final target volume and invert 5 times.
Troubleshooting Guide (Q&A)
Issue 1: "The compound is a stubborn brick. It won't dissolve even after vortexing."[1]
Diagnosis: High crystal lattice energy due to nitro-stacking.[2]
Solution:
Thermal Shift: Warm the DMSO suspension to 50°C (do not exceed 60°C to avoid nitro-group degradation or iodine lability). Hold for 10 minutes.
The "Crush" Method: If large crystals are visible, use a glass stirring rod to physically crush them inside the vial before adding more solvent.[1][2] Surface area is your limiting factor.[2]
Acoustic Disruption: Extend sonication to 30 minutes. Ensure the bath water level matches the solvent level in the vial for maximum energy transfer.[1][2]
Issue 2: "It dissolves in DMSO, but crashes out immediately when I add it to cell media."
Diagnosis: The "Solvent Shock" effect.[2] The hydrophobic iodine and planar core drive rapid precipitation when the dielectric constant changes (DMSO
Water ).[1]
Solution: Use an Intermediate Dilution Step .[2]
Dilute 1:10 into PEG-400 or Propylene Glycol Add this mix to Media.
Why? The co-solvent (PEG) acts as an amphiphilic bridge, preventing the immediate nucleation of crystals.[1]
Issue 3: "The solution turned into a jelly/gel."
Diagnosis: Supramolecular polymerization. 7-azaindoles can form hydrogen-bonded ribbons (gels) at high concentrations.[2]
Solution:
Add Chaos: Add 1-5% water to the DMSO stock (if chemically compatible).[2] This disrupts the N-H···N hydrogen bond network responsible for gelation.[2]
Acidification: Adding a trace of acetic acid can disrupt intermolecular H-bonds, though this may affect downstream assays.[2]
Advanced FAQs
Q: Can I use acid or base to improve solubility?A:
Acid: Not recommended.[2] The 5-nitro group is strongly electron-withdrawing, drastically reducing the basicity of the pyridine nitrogen (N7).[1] Protonation would require a very strong acid, which is incompatible with biological assays.[1][2]
Base:Yes, with caution. The 5-nitro group increases the acidity of the pyrrole N-H (pKa likely drops from ~13 to ~10-11).[1] Using a buffer with pH > 8 or adding 1 equivalent of NaOH can create the anionic species, which is highly soluble in water.[1] Warning: Ensure your target protein/cell is stable at slightly basic pH.[2]
Q: Is the iodine atom stable in DMSO?A: Generally, yes. However, DMSO can act as a mild oxidant.[1][2] Avoid leaving the stock in direct light, as C-I bonds can be photolabile, leading to radical formation and degradation.[1] Store in amber vials at -20°C.
Decision Tree & Mechanism Visualization
The following diagram illustrates the logical workflow for solubilization and the mechanism of aggregation.
Caption: Solubility Decision Tree. Blue/Green nodes indicate standard flow; Yellow/Red nodes indicate troubleshooting steps for stubborn aggregates.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5377078, 3-Iodo-7-azaindole.[2] Retrieved from [Link]
Li, L., et al. (2014). Discovery and optimization of 7-azaindoles as potent, selective and orally bioavailable inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[2] (General reference for 7-azaindole physicochemical properties).
Organic Process Research & Development (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (Insight into nitro-7-azaindole stability and handling). Retrieved from [Link][1]
Banerjee, S., et al. (2010). Enhanced pair hydrophobicity in the water-dimethylsulfoxide (DMSO) binary mixture.[1][3] Journal of Physical Chemistry B. (Mechanism of precipitation upon dilution). Retrieved from [Link]
You are likely working with 3-iodo-5-nitro-7-azaindole (CAS: 1190321-00-6), a critical intermediate for Suzuki couplings or SNAr reactions.[1]
Why this purification is difficult:
Amphoteric Nature: The 7-azaindole core possesses a basic pyridine nitrogen (N7) and an acidic pyrrole proton (N1-H).[1] The 5-nitro group significantly increases the acidity of the N1-H while decreasing the basicity of N7.[1] This often leads to streaking or irreversible adsorption on acidic silica gel.[1]
Solubility Issues: The combination of the heavy iodine atom and the planar nitro-aromatic system promotes
-stacking, resulting in poor solubility in non-polar solvents (Hexane/Heptane) and potential precipitation on the column.[1]
Stability: The C-I bond is light-sensitive, and the nitro group makes the ring electron-deficient, increasing susceptibility to nucleophilic attack if basic modifiers are used too aggressively.[1]
Phase 1: Pre-Purification Assessment
Q: My crude reaction mixture is dark brown/black. Can I load this directly?A:Absolutely not. The dark color is likely residual iodine (
) or iodonium species.[1] You must perform a chemical quench before chromatography.[1][2]
) until the organic layer turns from dark brown to yellow/orange.[1]
Wash with brine, dry over
, and concentrate.
Reasoning: Free iodine co-elutes with your product and degrades the stationary phase.[1] Removing it gravimetrically simplifies the chromatogram.[1]
Q: The compound won't dissolve in my eluent (Hexane/EtOAc). How do I load it?A: Do not attempt liquid loading with a strong solvent (like DMSO or pure DCM); this will destroy your resolution.[1] Use Dry Loading .
Dissolve the crude material in a minimal amount of THF or Acetone.[1]
Add silica gel (ratio: 1g crude to 2g silica).
Rotary evaporate to dryness until you have a free-flowing powder.
Load this powder on top of your pre-packed column.[1]
Phase 2: Stationary & Mobile Phase Selection
Q: Which stationary phase should I use?A: Standard Silica Gel (40-63 µm) is acceptable, but "Neutral Silica" is superior if available.[1] If using standard acidic silica, you may need to passivate it.[1]
Q: What is the optimal solvent system?A: Due to the nitro group, this molecule is more polar than the parent 7-azaindole.[1]
Solvent System
Suitability
Notes
Hexane / EtOAc
Moderate
Good for initial gradient (0% 60% EtOAc).[1] May cause tailing.[1][3][4][5]
DCM / MeOH
High
Recommended for difficult separations.[1] Use 0% 5% MeOH.[1]
DCM / EtOAc
High
Excellent solubility profile.[1] Often overlooked but very effective for nitro-azaindoles.[1]
Critical Modifier:
If you observe streaking (tailing) on TLC:
Add 1% Triethylamine (TEA) to the column during equilibration only.[1]
Why? This neutralizes the acidic sites on the silica, preventing the basic N7 of the azaindole from sticking.[1] Do not add TEA to the mobile phase if possible, as it can form salts with the acidic N1-H (made more acidic by the nitro group).[1]
Phase 3: Troubleshooting & FAQs
Q: I see three spots on TLC. Which one is my product?A:
Top Spot (High Rf): Likely di-iodinated byproduct (2,3-diiodo) or unreacted starting material if the reaction was incomplete.[1]
Middle Spot (Target): 3-iodo-5-nitro-7-azaindole.[1] It should be UV active and likely yellow.[1]
Tip: The 5-nitro group quenches fluorescence.[1] Use Iodine Stain or KMnO4 (though KMnO4 works poorly on electron-deficient rings) in addition to UV 254nm.[1]
Q: My product is crystallizing inside the column!A: This is "crashing out."
Immediate Fix: Switch to a solvent system with higher solubility, such as DCM/EtOAc .[1]
Prevention: Ensure your dry load is not too concentrated. If liquid loading, ensure the sample solvent is not significantly stronger than the mobile phase (viscous fingering).[1]
Q: The product turns pink/red after drying.A: This indicates Light Sensitivity (homolytic cleavage of the C-I bond) or air oxidation.[1]
Solution: Wrap your column and collection flasks in aluminum foil. Store the purified solid in the dark at -20°C.
Phase 4: Visualization of Purification Logic
The following diagram outlines the decision process for purifying 3-iodo-5-nitro-7-azaindole based on observed physicochemical properties.
Caption: Decision tree for selecting loading techniques and mobile phases based on solubility and TLC behavior.
References
BenchChem. Synthesis of 3-iodo-6-methyl-5-nitro-1H-indazole (Analogous Chemistry). Retrieved from [1]
National Center for Biotechnology Information. PubChem Compound Summary for CID 5377078, 3-Iodo-7-azaindole.[1] Retrieved from [1]
Sigma-Aldrich. Product Specification: 3-Iodo-1H-pyrrolo[2,3-b]pyridine.[1][6][7] Retrieved from [1][7]
Chromatography Online. LC Troubleshooting Essentials: Peak Tailing and Fronting. Retrieved from [1]
Physicochemical Properties: The molecule possesses a fused pyridine-pyrrole core (7-azaindole) with two critical substituents: a nitro group at C5 (increasing polarity and melting point) and an iodine atom at C3 (increasing lipophilicity and polarizability).
Solubility Challenges: The nitro group significantly reduces solubility in non-polar solvents (e.g., pure hexane), while the 7-azaindole core allows for hydrogen bonding.
Primary Recommendation:
The most robust solvent system for recrystallizing this compound is Ethanol (EtOH) or an Ethanol/Water mixture. For samples with significant non-polar impurities, an Ethyl Acetate/Hexane system is the secondary choice.
Solvent Compatibility Table
Solvent System
Suitability
Mechanism of Action
Recommended Ratio (v/v)
Ethanol (Abs.)
High
Dissolves polar nitro-azaindole at boiling; promotes stacking upon cooling.
100%
EtOH / Water
High
"Anti-solvent" method. Water forces precipitation of the hydrophobic iodo-core.
9:1 to 4:1
Ethyl Acetate / Hexane
Medium
Good for removing non-polar tars. Compound dissolves in hot EtOAc; Hexane lowers solubility.
1:3 to 1:5
Acetonitrile (ACN)
Medium
Effective for highly polar impurities, but may retain product if not cooled sufficiently.
100%
DMF / Water
Low
Not recommended for recrystallization. High boiling point of DMF makes drying difficult. Use only for initial precipitation.
N/A
Detailed Recrystallization Protocol
Objective: Purify crude 3-iodo-5-nitro-7-azaindole to >98% purity, removing unreacted 5-nitro-7-azaindole and iodine byproducts.
Safety Warning:
Iodine Hazard: Residual iodine can sublime. Work in a fume hood.
Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not overheat.
Step-by-Step Methodology
Phase 1: Preparation & Dissolution
Crude Assessment: Weigh the crude solid. If the solid is dark brown/purple, it likely contains free iodine. Pre-treatment: Wash the solid with cold 5% aqueous sodium thiosulfate to remove surface iodine before recrystallization [1].
Solvent Addition: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add Ethanol (approx. 10-15 mL per gram of solid).
Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
Observation: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in small aliquots (1-2 mL).
Critical Check: If insoluble black specks remain, these are likely inorganic salts or polymerized tars. Proceed to Hot Filtration.
Phase 2: Hot Filtration (Optional but Recommended)
While keeping the solution near boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a celite pad for fine particulates) into a clean, pre-heated Erlenmeyer flask.
Why: This removes mechanical impurities that can act as nucleation sites for low-quality crystals.
Phase 3: Crystallization
Slow Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath immediately; rapid cooling traps impurities inside the crystal lattice.
Nucleation: If no crystals form at room temperature, scratch the inner wall of the flask with a glass rod or add a "seed crystal" of pure product.
Final Cooling: Once crystallization begins, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
Phase 4: Isolation
Filtration: Collect the crystals via vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with cold ethanol (or a 1:1 EtOH/Hexane mix) to remove the mother liquor containing soluble impurities.
Drying: Dry the solid under vacuum at 40-50°C. Ensure all solvent is removed, as ethanol can solvate the crystal lattice.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What went wrong?
Cause: The solution temperature dropped too quickly, or the solvent polarity is too far from the compound's polarity (often happens in EtOAc/Hexane systems).
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the more polar solvent (e.g., Ethanol or EtOAc) to increase solubility. Allow the solution to cool very slowly, wrapping the flask in a towel to insulate it. Agitate gently.
Q2: The crystals are yellow/brown. Isn't the product supposed to be pale?
Cause: Iodine contamination or oxidation products.
Fix: Recrystallization alone may not remove free iodine.
Protocol: Dissolve the crystals in Ethyl Acetate. Wash this organic layer with 10% Sodium Thiosulfate (aq) until the organic layer is clear/pale yellow. Dry over MgSO4, evaporate, and then recrystallize from Ethanol [4].
Q3: The yield is very low (<40%). Where is my compound?
Cause: The compound is too soluble in the chosen solvent at room temperature (common with pure Ethanol).
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to obtain a "second crop." Alternatively, add water dropwise to the cold ethanol solution to force precipitation (Anti-solvent method).
Q4: Can I use DMF or DMSO?
Answer: Avoid them for crystallization. While they dissolve the compound well, their high boiling points make it nearly impossible to remove the solvent from the crystals without prolonged heating, which can degrade the nitro group. Use DMF only for reaction solvents, not purification [4].
Process Visualization (Decision Tree)
Caption: Decision tree for the purification of 3-iodo-5-nitro-7-azaindole, addressing iodine contamination and oiling-out issues.
References
BenchChem. (2025).[2] Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives. Retrieved from (Contextual inference from search results regarding 7-azaindole purification).
Schnürch, M., et al. (2015).[3] "Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines...". Journal of Organic Chemistry, 80(13), 6564-6573.[3] (Describes iodination and workup of azaindole derivatives).
Sigma-Aldrich. (n.d.).[4] Product Specification: 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine. (Verifies compound properties and stability).
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (Provides analogous protocols for nitro-iodo-fused heterocycles).
preventing deiodination during Suzuki coupling of 3-iodo-5-nitro-7-azaindole
Topic: Preventing Deiodination During Suzuki Coupling of 3-Iodo-5-Nitro-7-Azaindole Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists Executive Summary The Suz...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Deiodination During Suzuki Coupling of 3-Iodo-5-Nitro-7-Azaindole
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Medicinal Chemists, Process Chemists
Executive Summary
The Suzuki-Miyaura coupling of 3-iodo-5-nitro-7-azaindole presents a specific chemoselective challenge: protodeiodination (hydrodehalogenation).
The presence of the 5-nitro group and the 7-azaindole core creates a highly electron-deficient
-system. While this facilitates rapid oxidative addition (OA) of the C3–I bond to Pd(0), it simultaneously destabilizes the resulting Ar–Pd(II)–I intermediate. If the subsequent transmetallation step is kinetically slow, the palladium intermediate becomes prone to capturing a hydride ion (from solvent, ligands, or base), leading to the formation of the deiodinated byproduct (5-nitro-7-azaindole) rather than the desired cross-coupling product.
This guide provides mechanistic insights and validated protocols to suppress this pathway.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why is my starting material converting to the deiodinated product (5-nitro-7-azaindole) instead of coupling?
Diagnosis: This is a kinetic mismatch between Oxidative Addition (OA) and Transmetallation (TM).
Mechanism:
Fast OA: The electron-withdrawing nitro group lowers the LUMO energy of the C–I bond, making oxidative addition to Pd(0) extremely fast.
Stalled TM: If the boronic acid/ester is not sufficiently activated (or if the catalyst is sterically crowded), the Ar–Pd–I species accumulates.
Hydride Capture: The electron-deficient Ar–Pd species is highly electrophilic and will scavenge hydride (
) from the environment. Common sources include:
Alcohols: Primary/secondary alcohols (ethanol/isopropanol) used as co-solvents.
Amines: Triethylamine or trace impurities in DMF/DMA.
Phosphines:
-hydride elimination from alkyl-phosphine ligands.
Solution:
Remove Hydride Sources: Switch to non-protic solvent systems (e.g., Toluene/Water or Dioxane/Water instead of Ethanol mixtures).
Accelerate Transmetallation: Use bases that rapidly activate the boronate (e.g.,
, ) or additives like .
Q2: I am using Pd(PPh3)4, but the reaction is sluggish or dirty. Should I switch catalysts?
Recommendation:Yes. Stop using Pd(PPh3)4.Reasoning:
is an unhindered, electron-rich catalyst. While it initiates OA well, it is prone to oxidation and often requires higher temperatures, which promotes background deiodination.
Better Alternative:
or + SPhos .
dppf: The large bite angle and bidentate nature prevent
-hydride elimination and stabilize the Pd(II) intermediate, allowing time for transmetallation to occur.
SPhos: This bulky, electron-rich ligand facilitates coupling with challenging electron-deficient heterocycles by creating a highly active monolithic species that speeds up the catalytic cycle, minimizing the window for side reactions.
Q3: Does the N1-protecting group matter?
Critical Insight:Yes, it is mandatory.Reasoning:
Catalyst Poisoning: The free N1-H and N7 lone pair can chelate Pd(II), forming stable, inactive complexes (palladacycles).
Electronic Effect: An electron-withdrawing group (EWG) like Tosyl (Ts) or Boc at N1 further pulls electron density from the ring. While this usually helps OA, in this specific nitro-substrate, it might make the ring too electron-deficient, exacerbating the "hydride sponge" effect.
Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or Bn (Benzyl) protection. These are electronically neutral/donating compared to Tosyl, slightly reducing the electrophilicity of the Pd-intermediate and preventing deiodination. Note: Boc is often too labile for nitro-indazoles/azaindoles under basic Suzuki conditions.
Part 2: Mechanistic Visualization
The following diagram illustrates the competition between the desired Transmetallation and the undesired Deiodination pathways.
Caption: Competitive pathways in the Suzuki coupling of electron-deficient azaindoles. The red path (Deiodination) dominates when Transmetallation (green path) is stalled.
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize deiodination by excluding protic solvents and utilizing a robust catalyst system.
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
Source: National Institutes of Health (NIH) / PMC
Context: Discusses Suzuki coupling optimization on the 7-azaindole core, highlighting the sensitivity of the 3-position.
URL:[Link]
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling.
/SPhos for difficult C3-arylation of 7-azaindoles, demonstrating high yields in electron-deficient systems.
URL:[Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles.
Source: MDPI (Molecules)
Context: Highlights the issue of N-deprotection and deiodination in nitro-indazoles, confirming the need for robust protecting groups.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Is 3-iodo-5-nitro-7-azaindole light sensitive?Yes. The C3-Iodine bond in the 7-azaindole scaffold is inherently photosensitive. While the electron-withdrawing 5-nitro group provides some electronic stabilization to the aromatic core, it does not prevent the homolytic cleavage of the C–I bond under UV and short-wavelength visible light.
Immediate Action Required:
Storage: Protect from light immediately. Store at 2–8°C (short term) or -20°C (long term) in amber vials wrapped in aluminum foil.
Handling: Minimize exposure to ambient lab light, especially fluorescent lighting which emits UV. Use amber glassware for all solution-phase experiments.
Module 1: The Science of Instability
To troubleshoot effectively, you must understand the mechanism of degradation. This is not random decomposition; it is a specific photochemical event.
The Degradation Mechanism: Photodehalogenation
The primary degradation pathway is Photolytic Deiodination . The Carbon-Iodine (C–I) bond energy (~57 kcal/mol) is significantly lower than C–H or C–C bonds. Photons in the near-UV range (300–400 nm) possess enough energy to cleave this bond homolytically.
The Pathway:
Excitation: The azaindole chromophore absorbs a photon, entering an excited singlet state.
Homolysis: The weak C3–I bond breaks, generating a 7-azaindolyl radical and an iodine radical (I•) .
Propagation:
The azaindolyl radical abstracts a hydrogen atom from the solvent (SH), forming 5-nitro-7-azaindole (the primary impurity).
Two iodine radicals recombine to form molecular iodine (
), causing the solution to turn yellow/brown.
Visualization of Degradation Pathway
Figure 1: Mechanistic pathway of light-induced degradation showing the formation of the de-iodinated impurity and molecular iodine.
Module 2: Diagnostic & Troubleshooting (FAQs)
Q1: My solid sample has turned from pale yellow to brown. Is it ruined?
Diagnosis: The brown color is likely surface-level molecular iodine (
) formation.
Assessment:
Dissolve a small amount (1 mg) in DMSO-d6.
Run a 1H NMR .
Look for: A new proton signal at the C3 position (typically a doublet or singlet around 6.5–6.7 ppm, depending on the solvent, distinct from the C2 proton).
Decision: If the bulk material is >95% pure by NMR, you can wash the solid with cold hexanes or ether (if the compound is insoluble in them) to remove surface iodine. If the de-iodinated impurity is >5%, repurification is required.
Q2: I see an extra peak in LCMS with Mass M-126. What is it?
Answer: This is the definitive marker of photodeiodination.
Parent Mass:
(Mass of 3-iodo-5-nitro-7-azaindole).
Impurity Mass:
.
Explanation: The iodine atom has been replaced by a hydrogen atom. This confirms your sample was exposed to light in a hydrogen-donating solvent (e.g., Methanol, THF).
Q3: Does the solvent choice affect light stability?
Yes, significantly. The rate of degradation depends on the solvent's ability to donate hydrogen atoms (H-atom donor capability).
Solvent Class
Risk Level
Reason
Alcohols (MeOH, EtOH)
High
Excellent H-donors; accelerate conversion to de-iodinated product.
Ethers (THF, Dioxane)
High
Alpha-hydrogens are easily abstracted by radicals.
Chlorinated (DCM, CHCl3)
Medium
Can participate in radical chains; HCl generation possible.
Nitriles (Acetonitrile)
Low
Poor H-donor; generally the safest solvent for handling.
DMSO/DMF
Low/Medium
Relatively stable, but difficult to remove.
Module 3: Self-Validating Experimental Protocols
Do not rely on assumptions. Use this protocol to validate the stability of your specific lot under your specific lab conditions.
Protocol A: Rapid Photostability Stress Test
Purpose: To determine the "safe handling window" for your specific solvent system.
Materials:
3-iodo-5-nitro-7-azaindole (1 mg)
Proposed Solvent (e.g., MeCN, MeOH)
LCMS or HPLC
Step-by-Step:
Prepare Stock: Dissolve 1 mg of compound in 1 mL of solvent in a clear glass vial.
Control: Immediately transfer 200 µL to an amber vial and store in the dark (Time 0).
Exposure: Place the clear vial under a standard fume hood fluorescent light (approx. 400-600 lux) or on a benchtop.
Sampling: Take 200 µL aliquots at 1 hour, 4 hours, and 24 hours .
Analysis: Run all samples (including Control) on LCMS.
Calculation:
Pass Criteria: If degradation is < 1% after 4 hours, normal lab handling is acceptable. If > 1%, all work must be performed in amber glassware or under red light.
Module 4: Handling & Synthesis Decision Tree
Use this logic flow to determine the necessary precautions for your workflow.
Figure 2: Decision tree for determining handling precautions based on physical state and solvent choice.
References
Yue, D., Yao, T., & Larock, R. C. (2006).[1] Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.[1] Journal of Organic Chemistry, 71(1), 62-69.[1] (Demonstrates general lability of 3-iodoindole species). [Link]
National Institutes of Health (PubChem). (2025). 3-Iodo-7-azaindole Compound Summary. Retrieved March 5, 2026, from [Link]
troubleshooting low reactivity of 3-iodo-5-nitro-7-azaindole in SNAr
Here is the technical support guide for troubleshooting the reactivity of 3-iodo-5-nitro-7-azaindole. Topic: Troubleshooting Low Reactivity of 3-iodo-5-nitro-7-azaindole in SNAr Document ID: TS-AZA-705 | Version: 2.1 | R...
Researchers frequently encounter "low reactivity" when attempting Nucleophilic Aromatic Substitution (SNAr) on 3-iodo-5-nitro-7-azaindole . In 95% of cases, this is not a failure of reagents or conditions, but a mechanistic mismatch .
While the 5-nitro group is a strong electron-withdrawing group (EWG), it does not sufficiently activate the C3-position (pyrrole ring) for nucleophilic attack. The C3-iodine bond is chemically distinct from a C4 or C6-halide on the pyridine ring. The C3 position is electron-rich and prone to Electrophilic Aromatic Substitution (SEAr) or Metal-Catalyzed Cross-Coupling, not SNAr.
This guide provides the diagnostic steps to confirm this issue and the correct protocols to achieve functionalization.
Part 1: Diagnostic Flowchart (Interactive)
Q1: Which position are you trying to functionalize?
Option A: The C3-Position (Displacing the Iodine)
Status:CRITICAL STOP.
Reason: SNAr does not occur at C3 on 7-azaindoles, even with a 5-nitro group. The pyrrole ring is too electron-rich to accept a nucleophile (Meisenheimer complex is unstable).
Solution: Switch to Protocol A (Palladium-Catalyzed Cross-Coupling) .
Option B: The C4 or C6 Position (Pyridine Ring)
Status:FEASIBLE BUT REQUIRES ACTIVATION.
Reason: There is no leaving group at C4/C6 in your starting material. You are attempting Vicarious Nucleophilic Substitution (VNS) or SNH (Substitution Nucleophilic of Hydrogen).
Solution: See Protocol B (C-H Functionalization) .
Option C: The N1 Position (Pyrrole Nitrogen)
Status:MISLABELED.
Reason: This is N-alkylation/arylation (SN2 or Ullmann), not SNAr.
Solution: Use basic conditions (NaH/DMF) or Cu-catalysis.
Part 2: Reactivity Mapping & Mechanism
The following diagram illustrates the electronic dichotomy of the 3-iodo-5-nitro-7-azaindole scaffold. Note the "Forbidden" pathway for SNAr at C3.
Caption: Reactivity profile of 3-iodo-5-nitro-7-azaindole. Note that direct SNAr at C3 is mechanistically unfavorable.
Part 3: Troubleshooting FAQs
Issue 1: "I treated the substrate with amines/alkoxides at high temp, but only recovered starting material."
Cause: You are attempting SNAr on the C3-iodine. The nucleophile cannot attack the electron-rich pyrrole ring. The 5-nitro group activates C4 and C6 (ortho positions), but C3 is meta to the nitro group and part of the pi-excessive system.
Fix: If you must form a C-N or C-O bond at C3, you cannot use SNAr. You must use Buchwald-Hartwig amination or Ullmann coupling (See Protocol A).
Issue 2: "I see a new spot on TLC, but it's not my product. It's very polar."
Cause: Under harsh basic conditions (e.g., NaH, KOtBu) intended for SNAr, you likely deprotonated the N1-H (pKa ~13). The resulting anion is stable and unreactive toward neutral nucleophiles.
Fix: Protect the N1 position (e.g., SEM, Boc, Tosyl) if you intend to perform metal catalysis. Free N-H can poison Pd catalysts.
Issue 3: "Can I displace the Nitro group at C5?"
Analysis: Displacement of nitro groups (denitro-SNAr) generally requires the nitro group to be ortho or para to the ring nitrogen (N7).
Verdict: In 5-nitro-7-azaindole, the nitro is at C5 (beta to N7). It is not activated for displacement by the pyridine nitrogen. Displacement is highly unlikely without extreme conditions that usually decompose the scaffold.
Part 4: Validated Protocols
Protocol A: Functionalizing C3 (The "Fix" for failed SNAr)
Use this if your goal is to replace the Iodine with an Aryl, Alkenyl, or Alkynyl group.
Title: Synthesis and Reactivity of 7-Azaindoles.[1][6][7][9][10][11][12][13]
Source: ResearchG
Relevance: Comprehensive review detailing that electrophilic attack occurs at C3, while nucleophilic attack is restricted to C4/C6 of the pyridine ring.[3]
Technical Support Center: Handling & Troubleshooting for 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, mechanistic understanding of 3-iodo-5-nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, mechanistic understanding of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-00-6).
Because this compound integrates a bioactive 7-azaindole core, a highly reactive heavy halogen (iodine), and a toxicophore (nitro group), standard handling procedures are insufficient. This guide bridges the gap between basic safety data and advanced experimental troubleshooting by explaining the causality behind degradation and toxicity.
Physicochemical & Toxicological Profile
To design a self-validating experimental protocol, you must first understand the quantitative and structural parameters of the compound. The table below synthesizes the critical data required for safe handling and assay design.
Parameter
Value / Description
Experimental Implication
CAS Number
1190321-00-6
Use for strict inventory and waste tracking.
Molecular Formula
C7H4IN3O2
High molecular weight (289.03 g/mol ) and lipophilicity enhance dermal absorption.
Primary Toxicophore
5-Nitro group
High risk of bioreduction leading to methemoglobinemia[1][2].
Reactive Moiety
3-Iodo group
Susceptible to homolytic cleavage under UV/ambient light, generating radicals[3].
Solubility
High in DMSO/DMF; Low in H2O
Requires aprotic solvents for stock solutions; precipitation risk in aqueous buffers.
Storage Conditions
-20°C, Dark, Inert Gas (Ar/N2)
Prevents oxidative degradation and photolysis.
Mechanistic Toxicity Pathways
Understanding why a compound is toxic is the first step in preventing exposure. The toxicity of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine is biphasic, driven by its two primary substituents.
The Nitroaromatic Hazard (Methemoglobinemia):
Nitroaromatic compounds undergo enzymatic reduction in vivo. Cytochrome P450s and NADPH reductases reduce the nitro group to an arylhydroxylamine intermediate[1]. This intermediate penetrates red blood cells and co-oxidizes with oxyhemoglobin, converting the functional Fe2+ state to a non-functional Fe3+ state (methemoglobin)[1][2]. This displaces oxygen, leading to systemic hypoxia, cyanosis, and oxidative stress via superoxide radical generation[4].
The Iodo-Heterocycle Hazard (Photolysis & Radicals):
Halogenated aromatic compounds, particularly those with iodo-substituents, are highly photosensitive. Exposure to ambient or UV light provides enough energy to cause homolytic cleavage of the C-I bond[3]. This generates highly reactive radical species and iodine gas, which not only degrade your experimental sample but also pose severe inhalation and skin sensitization risks.
Figure 1: Biphasic toxicity and degradation pathways of 3-iodo-5-nitro-azaindole.
To ensure both researcher safety and data integrity, follow this self-validating protocol. Every step includes a validation checkpoint to confirm the system's integrity before proceeding.
Step 1: Environmental & PPE Preparation
Action: Conduct all handling inside a certified chemical fume hood equipped with amber lighting or UV-filtering sashes[2][3]. Don double nitrile gloves (the outer glove must be changed immediately if contaminated), a disposable lab coat, and chemical splash goggles.
Validation: Verify the fume hood flow rate is within the optimal range (typically 80-100 fpm) using the digital monitor before opening the chemical vial.
Step 2: Weighing and Transfer
Action: Use an anti-static gun on your spatulas and weigh boats to prevent aerosolization of the fine powder. Weigh the compound using an enclosed analytical balance.
Validation: Inspect the balance area with a UV flashlight (365 nm) post-weighing; any residual dust will fluoresce or appear as dark spots, indicating a spill that requires immediate cleanup with a solvent-wetted wipe.
Step 3: Solubilization in Aprotic Solvents
Action: Dissolve the compound in anhydrous, degassed DMSO or DMF to create a concentrated stock (e.g., 10 mM). Do not use protic solvents or water for initial stock preparation.
Validation: Hold the amber vial up to a safe light source. The solution must be completely clear. Any turbidity indicates incomplete solvation, which will act as a nucleation site for further precipitation and skew downstream concentration-dependent toxicity assays.
Step 4: Storage and Aliquoting
Action: Aliquot the stock solution into single-use amber glass vials. Purge the headspace of each vial with Argon or Nitrogen gas before sealing. Store at -20°C.
Validation: Include a "sentinel" aliquot in your storage box. If the sentinel aliquot changes color (e.g., shifts from pale yellow to dark brown), the entire batch has likely undergone photolytic or oxidative degradation and should be discarded.
Figure 2: Self-validating workflow for the safe handling and storage of the compound.
Troubleshooting & FAQs
Q: My stock solution turned brown after a few days on the bench. Can I still use it for my kinase inhibition assay?A: No. The color change indicates photolytic cleavage of the carbon-iodine (C-I) bond due to light exposure[3]. This degradation generates radical species and alters the molecular structure, meaning your solution now contains a mixture of unknown breakdown products. Always use amber glassware and prepare fresh dilutions from frozen, single-use aliquots.
Q: What are the immediate signs of acute exposure, and what is the first-aid response?A: The hallmark of acute nitroaromatic toxicity is methemoglobinemia[1][2]. Symptoms include cyanosis (a bluish tint to the lips, nail beds, and skin), headache, dizziness, and respiratory distress[4]. If exposure occurs, move the individual to fresh air immediately and seek emergency medical attention. Medical personnel may administer methylene blue, which acts as an electron donor to reduce Fe3+ back to Fe2+ in hemoglobin.
Q: When diluting my DMSO stock into an aqueous assay buffer, the compound precipitates. How do I fix this?A: The high lipophilicity imparted by the iodine and azaindole core makes this compound highly insoluble in water. To prevent "crashing out":
Ensure your final DMSO concentration in the assay is at least 0.5% - 1.0% (if tolerated by your cells/enzymes).
Add the DMSO stock to the aqueous buffer slowly while vortexing vigorously.
Warm the aqueous buffer to 37°C prior to addition.
Q: How should I dispose of the liquid waste containing this compound?A: Do not mix this with standard organic waste. Because it contains both a halogen (iodine) and a nitro group, it must be segregated into a dedicated "Halogenated Nitroaromatic Waste" container. Mixing nitro compounds with certain incompatible solvents or reducing agents in a general waste carboy can lead to exothermic reactions or off-gassing.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications
Source: ACS Omega
URL:[Link]
Biological Treatment of Nitroaromatics in Wastewater
Source: MDPI
URL:[Link]
overcoming catalyst poisoning in 3-iodo-5-nitro-7-azaindole reactions
This guide is structured as a Tier-3 Technical Escalation response, designed for researchers encountering stalling or low yields in cross-coupling reactions involving 3-iodo-5-nitro-7-azaindole . Subject: Troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a Tier-3 Technical Escalation response, designed for researchers encountering stalling or low yields in cross-coupling reactions involving 3-iodo-5-nitro-7-azaindole .
Subject: Troubleshooting Catalyst Deactivation in 3-Iodo-5-Nitro-7-Azaindole Scaffolds
Ticket Priority: High (Systemic Catalyst Poisoning)
Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Double-Trap" Substrate
The 3-iodo-5-nitro-7-azaindole scaffold presents a unique "double-trap" for palladium catalysts. Unlike simple indoles, this substrate possesses two potent coordination sites that compete with your phosphine ligands:[1]
The N7-Pyridine Nitrogen: A strong
-donor, made less basic but more capable of back-bonding due to the electron-withdrawing C5-nitro group.
The N1-Indole Nitrogen: The C5-nitro group dramatically increases the acidity of the N1 proton (
drops significantly below the standard ~16 of indole). In basic cross-coupling media, this generates a high concentration of the azaindolyl anion, which acts as a bridging ligand, forming stable, inactive Pd-dimers.
This guide provides the diagnostic logic and protocols to bypass these traps.
Module 1: Diagnostic & Mechanism (Q&A)
Q1: My Suzuki coupling stalls at <10% conversion. Adding more catalyst doesn't help. Is the nitro group reducing the catalyst?
Diagnosis: It is unlikely the nitro group is reducing the catalyst. The symptom (stalling despite catalyst loading) is classic heteroatom sequestration .
Technical Explanation: You are likely experiencing N1-Amidate Poisoning .
In standard basic conditions (e.g.,
or ), the 5-nitro group makes the N1-H highly acidic. The resulting deprotonated azaindole acts as a bidentate ligand. It displaces your labile phosphine ligands (like ) and coordinates to the Palladium(II) center, often forming a "Pd-black" precipitate or a stable bis-azaindolyl-Pd complex that cannot undergo transmetallation.
Q2: I see the starting material is consumed, but I get a complex mixture and de-iodinated byproduct. Is this poisoning?
Diagnosis: This is Protodehalogenation , often a secondary effect of a slow catalytic cycle.[1]
Technical Explanation: When the oxidative addition step is slow (or the cycle stalls post-oxidative addition due to N7-coordination), the active
species persists too long in solution. It eventually scavenges a hydride (from solvent or base), leading to the hydro-dehalogenated product (5-nitro-7-azaindole). This confirms your catalyst is active initially but is being "distracted" or destabilized by the substrate's coordination sites before the coupling partner can react.
Module 2: Visualization of Failure Modes
The following diagram illustrates the kinetic competition between the productive cycle and the two primary poisoning pathways.
Caption: Kinetic competition between the productive catalytic cycle (Green) and the inhibitory N1/N7 sequestration pathways (Red).
Module 3: Strategic Solutions
Q3: Do I absolutely need a protecting group?
Recommendation:Yes, for scalable reliability.
While you can force a reaction on the unprotected substrate using massive catalyst loading (10-15 mol%) and specific bases, it is inefficient.[1]
Best Protection:SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) .
Why: These groups add steric bulk around the N1 position.[1] Crucially, the bulk is often sufficient to sterically hinder the adjacent N7 position as well, preventing the "N7-Trap" described above.
Alternative: If you cannot protect, you must switch to the "Buchwald Protocol" (see below).
Q4: Which ligand system overcomes the "N7-Trap"?
Recommendation: Use Biaryl Dialkylphosphines (Buchwald Ligands) , specifically XPhos or SPhos .[1]
Mechanism: These ligands are electron-rich (facilitating oxidative addition into the C-I bond) and extremely bulky. The steric bulk of XPhos creates a "roof" over the palladium center, physically blocking the approach of the N7-pyridine nitrogen of the azaindole.
Avoid:
or dppf.[1] These are easily displaced by the high-affinity N7 nitrogen of your substrate.
Module 4: Experimental Protocols
Protocol A: The "Golden Standard" Suzuki Coupling (Protected Substrate)
Cesium effect improves solubility and deprotonation.
Solvent
MeCN / Water (10:1)
0.1 M
Water cosolvent is critical for inorganic solubility.
Temp
70 °C
-
-
Critical Note: Do NOT use Copper (CuI). The acidic N1-H will form a Copper-Azaindolide species that precipitates and kills the reaction.
Module 5: Troubleshooting Flowchart
Caption: Decision tree for diagnosing reaction failure based on LCMS data.
References
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. ACS Omega. Demonstrates the efficacy of SPhos/Pd2(dba)3 systems for hindered and electron-deficient azaindoles. Link[1]
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Establishes the use of Buchwald precatalysts (RuPhos/XPhos) to overcome N-coordination issues in unprotected substrates. Link
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. Provides mechanistic insight into the inhibitory effect of azole nitrogens and the solution using specific precatalysts. Link
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. A comprehensive review covering Sonogashira and Suzuki variations for azaindole cores. Link
resolving regioisomer mixtures in 5-nitro-7-azaindole halogenation
This guide serves as a technical support resource for researchers encountering regioselectivity and separation challenges during the halogenation of 5-nitro-7-azaindole (5-nitro-1H-pyrrolo[2,3-b]pyridine). The presence o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support resource for researchers encountering regioselectivity and separation challenges during the halogenation of 5-nitro-7-azaindole (5-nitro-1H-pyrrolo[2,3-b]pyridine).
The presence of the electron-withdrawing nitro group at C5 significantly alters the reactivity profile of the 7-azaindole scaffold, deactivating the ring towards electrophilic substitution and creating unique solubility profiles useful for purification.
Context: You are attempting to introduce a halogen (Br, Cl, I) at the C3 position using reagents like NBS, NIS, or elemental bromine.[1][2]
Q1: My reaction with NBS/DMF is extremely slow, yielding mostly starting material. Is the reagent decomposed?Diagnosis: The issue is likely electronic deactivation , not reagent quality. The C5-nitro group strongly withdraws electron density, making the C3 position less nucleophilic than in the parent 7-azaindole.
Solution:
Temperature: Increase reaction temperature to 40–60°C. Room temperature is often insufficient for nitro-azaindoles.
Catalysis: Add a Lewis acid catalyst (e.g., 5-10 mol%
or ) to activate the N-halosuccinimide.
Alternative Reagent: Switch to elemental bromine (
) in acetic acid. The in-situ generation of HBr acts as an autocatalyst, protonating the pyridine nitrogen and potentially activating the system, although this seems counterintuitive (further deactivation), the change in solvent polarity often assists.
Q2: I have a mixture of 3-bromo-5-nitro-7-azaindole and unreacted starting material. They co-elute on TLC. How do I separate them?Protocol: Avoid column chromatography if possible. Nitro-azaindoles often exhibit significant solubility differences.
Slurry Wash: Triturate the crude solid in hot methanol or ethanol. The 3-bromo product is typically less soluble than the starting material due to increased lipophilicity and crystal packing efficiency.
Precipitation: Dissolve the mixture in minimal hot DMF, then slowly add water (antisolvent). The brominated product usually precipitates first.
Module B: Nucleophilic Halogenation via N-Oxide (Targeting C4 vs. C6)
Context: You are converting 5-nitro-7-azaindole to its N-oxide, followed by reaction with
or to functionalize the pyridine ring.
Q3: The reaction with
produced two isomers (Major/Minor). Which is which?Technical Insight: The reaction proceeds via the Reissert-Henze mechanism.
Major Product (C4-Chloro): Nucleophilic attack at C4 is electronically favored (para to the N-oxide oxygen) and sterically accessible.
Minor Product (C6-Chloro): Attack at C6 is possible but usually less favored unless C4 is blocked.
Identification: See the Analytical Resolution section below for NMR distinction.
Q4: How do I resolve the C4-chloro and C6-chloro regioisomers?Separation Strategy:
Flash Chromatography: The 5-nitro group makes these compounds acidic. Use a mobile phase containing 1% acetic acid or triethylamine (depending on stationary phase) to reduce tailing.
Trend: The C4-isomer is typically less polar (higher
) than the C6-isomer due to the dipole moment vector cancellation between the C4-Cl and C5-NO2 groups.
Recrystallization: If the ratio is >5:1, recrystallize from acetonitrile or toluene. The C4-isomer crystallizes readily.
Q5: I see a third "over-chlorinated" spot. What is it?Diagnosis: This is likely 4,6-dichloro-5-nitro-7-azaindole .
Cause: Excess
and high temperatures (>100°C) can drive double halogenation.
Fix: Monitor reaction temperature strictly (keep <80°C) and limit reaction time.
Part 2: Analytical Resolution (NMR Diagnostics)
Distinguishing regioisomers requires careful analysis of proton chemical shifts and coupling constants.
Table 1: Diagnostic 1H NMR Shifts (DMSO-d6)
Feature
3-Halo-5-nitro-7-azaindole
4-Halo-5-nitro-7-azaindole
6-Halo-5-nitro-7-azaindole
H3 (Pyrrole)
Absent
Singlet/Doublet (~6.6-6.8 ppm)
Singlet/Doublet (~6.6-6.8 ppm)
H4 (Pyridine)
Singlet (~8.8 ppm)
Absent
Singlet (~8.5 ppm)
H6 (Pyridine)
Singlet (~9.0 ppm)
Singlet (~8.6 ppm)
Absent
Key NOE
N/A
NOE between H3 and H4 is absent
Strong NOE between H3 and H4
Note: Chemical shifts are approximate and solvent-dependent. The most reliable indicator for C4 vs C6 substitution is the NOE correlation between the pyrrole H3 and the pyridine H4. If C4 is substituted, this correlation disappears.
Part 3: Visualized Workflows
Workflow 1: Regioselective Pathways
This diagram illustrates the divergence in synthetic routes to access specific isomers.
Caption: Divergent synthetic pathways for C3 (electrophilic) vs C4/C6 (nucleophilic) functionalization of 5-nitro-7-azaindole.
Workflow 2: Separation Decision Tree
A logic gate for resolving the C4/C6 mixture obtained from the N-oxide route.
Caption: Decision matrix for purifying 4-chloro-5-nitro-7-azaindole based on crude isomeric ratio.
References
Han, C., et al. (2017). "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[1] Organic Process Research & Development. (Demonstrates crystallization strategies for nitro-azaindole derivatives).
Sreenivasachary, N., et al. (2019). "Development of a Scalable Synthesis of a 7-Azaindole Derivative." Organic Process Research & Development.
Lefoix, M., et al. (2005). "Versatile and Convenient Methods for the Synthesis of C-2 and C-3 Functionalised 5-Azaindoles." Tetrahedron. (General reactivity of azaindole core).[3][4]
BenchChem Technical Notes. "A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers." (Structural properties and isomer distinction).
Comparative Guide: 1H NMR Spectrum Analysis of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Executive Summary Objective: To provide a definitive structural validation guide for 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., JAK, Trk). Core Challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a definitive structural validation guide for 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., JAK, Trk).
Core Challenge: Distinguishing the target product from its precursors (5-nitro-7-azaindole) and potential regioisomers (2-iodo variants) during synthesis. This guide compares the spectral signatures of the target against its synthetic precursors to establish a self-validating analytical workflow.
Key Diagnostic Indicator: The disappearance of the H3 doublet and the singlet nature of the H2 proton at a downfield shift (~8.0 ppm) confirm C3-iodination.
Structural Logic & Shift Prediction
Understanding the electronic environment is prerequisite to accurate assignment. The 7-azaindole core consists of a pyridine ring fused to a pyrrole ring.
Electronic Effects Map
5-Nitro Group (Electron Withdrawing): Exerts a strong deshielding effect on the pyridine ring protons (H4 and H6 ). H6, being sandwiched between the nitro group and the pyridine nitrogen (N7), will be the most downfield signal.
3-Iodo Group (Halogen): Substitutes the H3 proton. This eliminates the H2-H3 vicinal coupling (
), causing H2 to collapse from a doublet to a sharp singlet. Iodine typically exerts a deshielding heavy-atom effect on the adjacent H2.
Graphviz: Structural Assignment Logic
Figure 1: Causal relationship between substituents and observed NMR signals.
Comparative Spectral Analysis
The following table contrasts the target molecule with its direct precursor (5-nitro-7-azaindole) and the unsubstituted core.
Solvent: DMSO-
(Recommended due to low solubility of nitro-azaindoles in CDCl).
Frequency: 400 MHz or higher.
Proton Position
7-Azaindole (Ref)
5-Nitro-7-azaindole (Precursor)
3-Iodo-5-nitro-7-azaindole (Target)
Diagnostic Change
NH (H1)
~11.6 ppm (br s)
~12.5+ ppm (br s)
~12.8+ ppm (br s)
Acidified by NO, shifts downfield.
H6
8.30 ppm (dd)
~9.25 ppm (d, )
~9.35 ppm (d, or s)
Most downfield aromatic peak.
H4
7.95 ppm (dd)
~8.90 ppm (d, )
~8.95 ppm (d, or s)
Distinctly downfield of H2.
H2
7.45 ppm (d)
~7.70 ppm (d, )
~8.05 ppm (s)
CRITICAL: Becomes a Singlet .
H3
6.50 ppm (d)
~6.80 ppm (d, )
ABSENT
Disappearance confirms iodination.
Detailed Peak Analysis
The "Anchor" Peaks (H4 & H6):
In the target, H4 and H6 appear as two distinct downfield signals between 8.9 and 9.4 ppm.
They often exhibit meta-coupling (
). If the resolution is poor or line broadening occurs (common in DMSO with exchangeable protons), they may appear as singlets.
Differentiation: H6 is always more downfield than H4 due to the adjacent pyridine nitrogen.
The "Validation" Peak (H2):
In the precursor, H2 is a doublet coupled to H3.
In the target , H2 is a sharp singlet around 8.0 - 8.1 ppm.
Note: If H2 appears as a doublet, the reaction is incomplete. If H2 is absent, you may have over-iodinated (2,3-diiodo) or iodinated at C2 (rare for electrophilic substitution but possible via lithiation mechanisms).
Experimental Protocol: Self-Validating Workflow
To ensure high-quality data and avoid artifacts, follow this specific protocol.
A. Sample Preparation[1][2]
Solvent: Use DMSO-
(99.9% D).
Why? Nitro-substituted azaindoles have poor solubility in CDCl
, leading to weak signals and broad peaks. DMSO ensures full dissolution and stabilizes the NH proton for observation.
Concentration: 5–10 mg of sample in 0.6 mL solvent.
Tubes: High-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
B. Acquisition Parameters[3][4]
Pulse Sequence: Standard 1H zg30.
Relaxation Delay (D1): Set to
seconds .
Reasoning: The aromatic protons adjacent to the nitro group and the quaternary carbons may have longer T1 relaxation times. A short D1 can suppress the integration of H4/H6 relative to H2.
Scans (NS): Minimum 16 scans (64 recommended for clean baseline).
C. Validation Logic Diagram
Figure 2: Step-by-step decision tree for spectral validation.
Troubleshooting & Artifacts
Observation
Probable Cause
Corrective Action
Broad NH peak (>12 ppm)
Exchange with trace water in DMSO.
Normal behavior.[1] Do not integrate for stoichiometry.
H4/H6 appear as singlets
Line broadening obscuring small meta-coupling ( Hz).
Apply Gaussian window function (lb = -0.3, gb = 0.1) or accept as singlets.
Extra peak at ~3.3 ppm
Water in DMSO-.
Dry sample or use fresh ampoule of solvent.
Extra peak at ~2.5 ppm
DMSO residual solvent signal (quintet).
Reference spectrum to this peak (2.50 ppm).
References
General 7-Azaindole Assignments
Evaluation of 7-azaindoles as bioactive scaffolds.[2] (2013). RSC Advances.
Provides baseline shifts for the unsubstituted and halogen
Nitro-Group Effects on Pyridine Rings
Synthesis and evaluation of 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives. (2012). PMC (NIH).
Confirms the strong downfield shift of H4 and H6 in 5-nitro deriv
Iodination Regioselectivity
Regioselective C3-iodination of 7-azaindoles.[2] (2024).[3][4] Journal of Organic Chemistry.
Validates that electrophilic iodination occurs exclusively
Solvent Shift Data
NMR Chemical Shifts of Trace Impurities.[5][6] (2016). Organometallics.
Comparative Guide: Reactivity of 3-Iodo-5-Nitro-7-Azaindole vs. 3-Iodo-7-Azaindole
This guide provides an in-depth technical comparison of 3-iodo-5-nitro-7-azaindole versus the parent scaffold 3-iodo-7-azaindole . It is designed for medicinal chemists and process scientists optimizing cross-coupling or...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 3-iodo-5-nitro-7-azaindole versus the parent scaffold 3-iodo-7-azaindole . It is designed for medicinal chemists and process scientists optimizing cross-coupling or functionalization workflows.
Executive Summary
The introduction of a nitro group at the C5 position of the 7-azaindole scaffold fundamentally alters the reactivity profile of the C3-iodine bond. While 3-iodo-7-azaindole (1) acts as a versatile, electron-rich heteroaryl halide suitable for a broad range of Pd-catalyzed and organolithium chemistries, 3-iodo-5-nitro-7-azaindole (2) functions as a highly electron-deficient electrophile.
Compound (2) exhibits accelerated oxidative addition rates in palladium cycles but suffers from complete incompatibility with lithium-halogen exchange protocols and significantly increased N1-acidity, necessitating distinct handling strategies.
Feature
3-Iodo-7-azaindole (1)
3-Iodo-5-nitro-7-azaindole (2)
Electronic Nature
Electron-rich pyrrole / Electron-poor pyridine
Highly electron-deficient (Nitro effect)
C3-I Oxidative Addition
Moderate (Rate-limiting step often OA)
Fast (Facilitated by EWG)
Li-Halogen Exchange
Compatible (with N-protection)
Incompatible (Redox/Addition side reactions)
N1-H Acidity (pKa)
~13 (DMSO)
~9-10 (DMSO) - Estimated
Preferred Base (Alkylation)
Strong (NaH, KOtBu)
Mild (Cs₂CO₃, K₂CO₃)
Catalyst Poisoning Risk
Moderate (Free NH binds Pd)
High (Anionic species/Nitro coordination)
Electronic & Mechanistic Analysis
Electronic Perturbation
The 7-azaindole system (1H-pyrrolo[2,3-b]pyridine) is a "push-pull" system: the pyrrole ring is electron-rich, while the pyridine ring is electron-deficient.
3-Iodo-7-azaindole: The C3 position is the most nucleophilic site on the parent ring, but the C-I bond allows it to act as an electrophile. The electron density is relatively high, making the C-I bond stronger and oxidative addition slower compared to electron-poor arenes.
3-Iodo-5-nitro-7-azaindole: The nitro group at C5 exerts a strong mesomeric (-M) and inductive (-I) electron-withdrawing effect. This depletes electron density from the entire ring system, including the C3-C2 double bond.
Consequence 1: The C3-I bond is weakened, and the carbon center becomes more electrophilic, significantly lowering the activation energy for Oxidative Addition with Pd(0).
Consequence 2: The N1-H bond becomes significantly more acidic due to the stabilization of the resulting conjugate base by the nitro group.
Reaction Pathway Visualization
The following diagram contrasts the divergent reactivity pathways for the two species.
Figure 1: Divergent reactivity pathways. Note the critical incompatibility of the nitro-derivative with organolithium reagents.
3-Iodo-5-nitro-7-azaindole is a superior substrate for oxidative addition but poses solubility and catalyst poisoning challenges if the N1-H is not managed.
Mechanism: The electron-poor ring facilitates the insertion of Pd(0) into the C-I bond. However, under basic conditions (e.g., K₂CO₃), the N1-H is deprotonated. The resulting anion can coordinate to Pd(II), potentially stalling the cycle or forming "palladacycles" that are catalytically inactive.
Optimization Strategy:
For 5-Nitro: Use anhydrous conditions with non-nucleophilic bases if possible, or protect the nitrogen (e.g., SEM, Boc) before coupling to prevent anion formation. Note that Boc groups are liable to fall off faster on nitro-azaindoles due to the nucleophilicity of the deprotected anion.
For Standard: Standard aqueous/organic biphasic conditions (DME/Water/Na₂CO₃) work reliably.
Comparative Protocol: Suzuki Coupling
Parameter
Protocol A: 3-Iodo-7-azaindole
Protocol B: 3-Iodo-5-nitro-7-azaindole
Catalyst
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂
Pd₂(dba)₃ / XPhos (High activity req. for electron-poor substrates)
Solvent
DME / H₂O (3:1)
1,4-Dioxane (Anhydrous)
Base
Na₂CO₃ (2.0 eq)
K₃PO₄ (3.0 eq) or CsF (Anhydrous)
Temperature
80–100 °C
60–80 °C (Reacts at lower temp)
Time
4–12 Hours
1–4 Hours
Yield Expectation
75–90%
60–80% (Sensitive to workup)
Detailed Methodology (Protocol B - Nitro Variant)
Setup: In a glovebox or under Ar, charge a reaction vial with 3-iodo-5-nitro-7-azaindole (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (3.0 eq).
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).
Reaction: Seal and heat to 80 °C. Monitor via LCMS. Note: The starting material peak should disappear rapidly compared to the non-nitro analog.
Workup: Cool to RT. Filter through a Celite pad (the nitro product may precipitate or bind to Pd; thorough washing with EtOAc/MeOH is required).
Purification: Flash chromatography. Caution: Nitro-azaindoles are often highly polar and may streak on silica. Add 1% Et₃N to the eluent.
Lithium-Halogen Exchange (The "Hard Stop")
This is the most critical differentiation point.
3-Iodo-7-azaindole: Can be converted to the C3-lithio species using n-BuLi or t-BuLi at -78 °C (typically requires N-protection like SEM or Boc to prevent N-deprotonation). This allows for reaction with electrophiles (aldehydes, ketones, acyl chlorides).
3-Iodo-5-nitro-7-azaindole:DO NOT ATTEMPT. The nitro group functions as an oxidant and an electrophile. Treatment with alkyl lithiums results in:
Single Electron Transfer (SET) reduction of the nitro group (radical formation).
Nucleophilic attack on the nitro group or the ring (Bartoli-type chemistry).
Massive decomposition and polymerization.
Alternative for 5-Nitro C3-Functionalization:
To introduce electrophiles at C3 of the 5-nitro derivative, do not use Li-exchange. Instead, use Pd-catalyzed carbonylation (CO gas) or Heck reactions to install carbon chains.
N-Alkylation / N-Arylation
The nitro group dramatically increases the acidity of the N1 proton.
3-Iodo-7-azaindole: Requires NaH or KOtBu in DMF/THF to deprotonate (pKa ~13).
3-Iodo-5-nitro-7-azaindole: Can be deprotonated by Cs₂CO₃ or K₂CO₃ in DMF/Acetone at RT (pKa < 10).
Benefit: Milder conditions allow for functionalization with sensitive alkyl halides.
Drawback: The resulting anion is less nucleophilic (stabilized by the nitro group), so reaction times with sterically hindered alkyl halides may be longer despite easier deprotonation.
References
Synthesis and Functionalization of Azaindoles
Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 2007.
Reactivity of Nitro-Indazoles (Analogous System)
Lippmann, P., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules, 2018. (Demonstrates reactivity trends of nitro-substituted aza-heterocycles).
Lithium-Halogen Exchange Compatibility
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie Int. Ed., 2011. (Discusses incompatibility of nitro groups with Li-reagents and alternatives).
C3-Arylation of 7-Azaindoles
Vachhani, D. D., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega, 2023.
Validation
A Comparative Guide to HPLC Analysis of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine: Method Development and Retention Time Characterization
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, establishing a robust and reliable analytical method is of paramount importan...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, establishing a robust and reliable analytical method is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole derivative. Rather than presenting a single, rigid protocol, this document explores the fundamental principles governing the retention of this molecule and offers a comparative analysis of various chromatographic conditions to empower the user in developing a tailored and optimized analytical method.
The Critical Role of HPLC in the Analysis of 7-Azaindole Derivatives
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical research and development, offering high resolution, sensitivity, and quantitative accuracy for purity assessment and characterization of active pharmaceutical ingredients (APIs) and their intermediates.[1] For 7-azaindole derivatives like 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine, which are key building blocks in the development of targeted kinase inhibitors and other therapeutics, a well-developed HPLC method is crucial for ensuring the quality and integrity of synthetic batches.[2][3]
Understanding the Retention Behavior of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
The retention time of a compound in reversed-phase HPLC is primarily governed by its hydrophobicity and its interactions with the stationary and mobile phases.[4] The structure of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine, with its aromatic rings, iodine, and nitro functional groups, suggests a significant degree of hydrophobicity. However, the presence of the nitrogen atoms in the pyrrolo[2,3-b]pyridine core introduces a basic character, making the molecule's overall polarity and, consequently, its retention time highly susceptible to the pH of the mobile phase.[5][6]
The Power of pH: A Double-Edged Sword
The ionization state of an analyte is a critical determinant of its retention in reversed-phase HPLC.[7] For a basic compound like a 7-azaindole derivative, the mobile phase pH will dictate the extent of its protonation.
At low pH (acidic conditions): The nitrogen atoms in the pyridine and pyrrole rings will be protonated, leading to a positively charged molecule. This increased polarity will result in weaker interactions with the nonpolar stationary phase (like C18) and thus a shorter retention time .[6]
At high pH (basic conditions): The molecule will be in its neutral, un-ionized form. This increased hydrophobicity will lead to stronger interactions with the stationary phase and a longer retention time .[6]
Therefore, controlling the mobile phase pH is the most powerful tool for manipulating the retention time and selectivity of the separation.[5] It is generally advisable to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte to ensure a single, stable ionic form and thus sharp, symmetrical peaks.[7][8]
Comparative Analysis of HPLC Methods
The following sections compare different HPLC methodologies for the analysis of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine. The presented protocols are based on established methods for similar 7-azaindole derivatives and fundamental chromatographic principles.[1][9]
Method 1: Acidic Mobile Phase for Rapid Elution
This approach is suitable for rapid screening and in-process controls where a shorter run time is desirable.
Maintaining a constant column temperature ensures reproducible retention times.[1]
Detection
UV at 254 nm
Aromatic and nitro-containing compounds typically exhibit strong UV absorbance.
Injection Volume
10 µL
Expected Outcome: A relatively short retention time for 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine with good peak shape, assuming no co-eluting impurities.
Method 2: Near-Neutral or Slightly Basic Mobile Phase for Increased Retention and Selectivity
This method aims to increase the retention of the target compound, which can be beneficial for resolving it from more polar impurities.
Experimental Protocol:
Parameter
Condition
Rationale
Instrumentation
HPLC system with UV detector
Column
C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A
10 mM Ammonium Bicarbonate in Water, pH 7.5
A volatile buffer suitable for MS detection and providing a near-neutral pH to keep the analyte in its less polar, neutral form, thus increasing retention.
Mobile Phase B
Acetonitrile
Gradient
10-90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Expected Outcome: A significantly longer retention time compared to the acidic method. This increased retention can provide better separation from early-eluting impurities and may alter the elution order of other components in the sample, potentially improving selectivity.
Method 3: Alternative Stationary Phase for Orthogonal Selectivity
Employing a column with a different stationary phase can provide a different selectivity, which is a powerful strategy for method development and validation, especially for complex samples.
Experimental Protocol:
Parameter
Condition
Rationale
Instrumentation
HPLC system with UV detector
Column
Phenyl-Hexyl (e.g., 4.6 mm x 150 mm, 5 µm)
The phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions.[10]
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA is a strong ion-pairing agent that can improve peak shape for basic compounds at low pH.
Mobile Phase B
Acetonitrile
Gradient
10-90% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Expected Outcome: The retention time and elution order of impurities may differ significantly from the C18 column due to the different separation mechanism. This "orthogonal" method is valuable for confirming the purity of the main peak.
Data Summary and Comparison
Method
Mobile Phase pH
Expected Retention Time
Key Advantage
1
Acidic (e.g., pH 2-3)
Short
Fast analysis, good for high-throughput screening.
2
Near-Neutral (e.g., pH 7.5)
Long
Increased retention, potential for improved resolution from polar impurities.
3
Acidic (with Phenyl column)
Varies
Alternative selectivity, useful for confirming peak purity and resolving complex mixtures.
Visualizing the Method Development Workflow
The process of developing a robust HPLC method for a novel compound like 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine can be systematically approached.
Caption: A typical workflow for HPLC method development for a novel compound.
Conclusion
There is no single "correct" retention time for 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine; it is intrinsically linked to the specific HPLC conditions employed. By understanding the physicochemical properties of the molecule and the principles of reversed-phase chromatography, researchers can intelligently select and optimize a method that meets their specific needs, whether for rapid screening, high-resolution impurity profiling, or routine quality control. This guide provides a framework for this rational method development, emphasizing the critical role of mobile phase pH and stationary phase selection in achieving the desired chromatographic separation.
References
A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR - Benchchem.
Exploring the Role of pH in HPLC Separation - Moravek.
Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies.
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.
Control pH During Method Development for Better Chromatography - Agilent.
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today.
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed.
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE.
Analytical Comparison Guide: IR Spectroscopy Configurations for the Detection of Nitro and Iodo Groups in API Characterization
In pharmaceutical development, the precise structural characterization of Active Pharmaceutical Ingredients (APIs) is a non-negotiable regulatory requirement. For drug candidates containing specific pharmacophores like n...
Author: BenchChem Technical Support Team. Date: March 2026
In pharmaceutical development, the precise structural characterization of Active Pharmaceutical Ingredients (APIs) is a non-negotiable regulatory requirement. For drug candidates containing specific pharmacophores like nitro (-NO₂) and iodo (-I) groups—such as certain broad-spectrum antibiotics, radiocontrast agents, and chemotherapeutics—Infrared (IR) spectroscopy serves as a frontline analytical tool.
However, detecting these two functional groups simultaneously presents a unique instrumental challenge. While nitro groups produce overwhelmingly strong signals in the mid-IR region, the heavy iodine atom pushes the C-I stretching vibration to the extreme low-frequency edge of the mid-IR spectrum.
This guide objectively compares the performance of different IR spectroscopy modalities (Transmission vs. ATR configurations) for the detection of nitro and iodo groups, providing the mechanistic causality behind their spectral behaviors and field-proven experimental protocols.
Mechanistic Causality of Characteristic Peaks
To optimize an analytical method, one must first understand the physical causality governing the molecular vibrations of the target functional groups.
The Nitro Group (-NO₂): Delocalization and Dipole Moments
The nitro group consists of a central nitrogen atom bonded to two oxygen atoms. Due to resonance delocalization, the two N-O bonds are equivalent, existing as "bonds and a half"[1]. Because identical bonds within a polyatomic group can stretch in-phase or out-of-phase, the -NO₂ group exhibits two distinct stretching vibrations[2]:
Asymmetric Stretch (Out-of-phase): Occurs at higher frequencies, typically between 1550 and 1475 cm⁻¹ [3].
Symmetric Stretch (In-phase): Occurs at lower frequencies, typically between 1365 and 1290 cm⁻¹ [3].
Why are these peaks so intense? Oxygen is significantly more electronegative than nitrogen, making the N-O bonds highly polar. During a vibration, this polarity results in a massive change in the molecular dipole moment (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
), which directly translates to unusually large and intense infrared absorption features.
The Iodo Group (-I): Hooke's Law and Reduced Mass
The carbon-iodine (C-I) bond presents a stark contrast to the nitro group. The frequency of a stretching vibration in IR spectroscopy is governed by Hooke's Law, which states that vibrational frequency is inversely proportional to the square root of the reduced mass (
Because iodine is an exceptionally heavy atom (atomic mass ~127), the reduced mass of the C-I bond is very high. Consequently, the C-I stretching vibration requires very little energy and occurs at extremely low frequencies, typically in the range of 600 to 500 cm⁻¹ [5].
Quantitative Data Summary
Functional Group
Vibrational Mode
Frequency Range (cm⁻¹)
Peak Intensity
Physical Causality
Nitro (-NO₂)
Asymmetric N-O Stretch
1550 – 1475
Strong
Out-of-phase stretching of equivalent N-O bonds; large dipole moment change[1][3].
Nitro (-NO₂)
Symmetric N-O Stretch
1365 – 1290
Strong
In-phase stretching of equivalent N-O bonds[2][3].
Iodo (-I)
C-I Stretch
600 – 500
Medium to Strong
High reduced mass of the iodine atom significantly lowers vibrational frequency[4][5].
Technique Comparison: ATR-FTIR vs. Transmission FTIR
The primary failure point in characterizing halogenated nitroaromatics (e.g., 4-Chloro-2-iodo-1-nitrobenzene[6]) is selecting an IR modality with an inadequate spectral range. The C-I stretch at 500 cm⁻¹ is easily masked if the wrong optical window or crystal is used.
IR Modality
Optical Material
Low-Frequency Cutoff
Suitability for -NO₂
Suitability for -I
Verdict for Iodo-Nitro APIs
Transmission
KBr Pellet
~400 cm⁻¹
Excellent
Excellent
Gold Standard. Full spectral range visibility without signal attenuation at low frequencies.
ATR-FTIR
Diamond Crystal
~400 cm⁻¹
Excellent
Excellent
Recommended. Allows for rapid screening while maintaining the necessary low-frequency range.
ATR-FTIR
ZnSe Crystal
~650 cm⁻¹
Excellent
Poor / Blind
Not Recommended. The C-I peak is completely masked by the crystal's optical cutoff.
Decision Matrix Visualization
Caption: Decision workflow for selecting IR spectroscopy modalities based on the target functional group's frequency range.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible data, the following protocols are designed as self-validating systems. Each workflow includes built-in checks to prevent false negatives, particularly for the elusive C-I stretch.
Protocol A: KBr Pellet Transmission FTIR (Optimized for Full-Range Detection)
This method is the gold standard for detecting both -NO₂ and -I groups, as Potassium Bromide (KBr) is optically transparent down to 400 cm⁻¹.
Background Validation (Self-Check): Acquire a background spectrum of a blank, pressed KBr pellet.
Validation Criterion: The baseline transmittance must be >85%. The absence of a broad band at 3400 cm⁻¹ confirms the KBr is truly anhydrous, ensuring moisture will not obscure API signals.
Sample Preparation: Weigh 1–2 mg of the solid API and mix it with 100–200 mg of spectroscopic-grade, desiccated KBr[6]. Grind the mixture thoroughly in an agate mortar to reduce particle size below the wavelength of IR light (prevents Christiansen effect scattering).
Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2–3 minutes.
Causality: The vacuum removes entrapped air, fusing the KBr into a clear, translucent disc and preventing baseline sloping caused by light scattering.
Acquisition: Place the pellet in the transmission holder. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).
Data Interpretation: Identify the asymmetric/symmetric -NO₂ stretches at ~1550 cm⁻¹ and ~1350 cm⁻¹, and the C-I stretch in the 600–500 cm⁻¹ window.
Protocol B: Diamond ATR-FTIR (High-Throughput API Screening)
Attenuated Total Reflectance (ATR) is faster than transmission but requires careful selection of the crystal material. A Diamond crystal must be used instead of Zinc Selenide (ZnSe) to detect the iodo group.
Crystal Verification (Self-Check): Clean the diamond crystal with isopropanol and allow it to evaporate. Acquire a background spectrum.
Validation Criterion: The background must display the characteristic diamond phonon absorption bands between 2300 and 1900 cm⁻¹, with a clean, flat baseline down to 400 cm⁻¹.
Sample Application: Place 2–5 mg of the neat API powder directly onto the center of the diamond crystal.
Pressure Application: Lower the pressure anvil onto the sample and engage until the torque clutch slips.
Causality: Consistent, high pressure ensures intimate optical contact between the solid sample and the crystal. This is critical because the evanescent IR wave only penetrates 0.5 to 2.0 microns into the sample; poor contact results in artificially weak signals, especially at lower frequencies.
Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, ensuring the relative peak intensities match transmission spectra.
References
IR Spectroscopy Tutorial: Nitro Groups. orgchemboulder.com. Available at:[Link]
Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. JoVE. Available at:[Link]
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at:[Link]
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at:[Link]
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at:[Link]
Comparative Guide: X-ray Crystallography of 3-Iodo-5-Nitro-7-Azaindole Analogs
Executive Summary This guide provides a technical analysis of 3-iodo-5-nitro-7-azaindole , a specialized scaffold in kinase inhibitor development. Unlike generic 7-azaindoles, this analog leverages a dual-interaction mec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of 3-iodo-5-nitro-7-azaindole , a specialized scaffold in kinase inhibitor development. Unlike generic 7-azaindoles, this analog leverages a dual-interaction mechanism: the 5-nitro group enhances the acidity of the pyrrole N-H (strengthening hinge binding), while the 3-iodine atom serves as a potent halogen bond donor and an anomalous scatterer for crystallographic phasing. This document compares its crystallographic properties against standard alternatives (e.g., 3-chloro or non-nitrated analogs) to aid rational drug design.
Structural Rationale & Mechanism
The 7-azaindole scaffold is a privileged structure bioisosteric to purine, allowing it to bind ATP-binding sites in kinases (e.g., PIM1, PI3K, BRAF). The 3-iodo-5-nitro analog represents a "hyper-optimized" fragment for two reasons:
Electronic Activation (The Nitro Effect): The nitro group at the C5 position is a strong electron-withdrawing group (EWG).
Effect: It pulls electron density away from the pyrrole ring, increasing the acidity of the N1-H proton.
Result: The N1-H···O=C (hinge) hydrogen bond becomes significantly shorter and stronger compared to unsubstituted 7-azaindole (
vs ).
Sigma-Hole Enhancement (The Iodine Effect):
Effect: The EWG nature of the 5-nitro group depletes electron density from the C3-Iodine bond, expanding the positive electrostatic potential region (sigma-hole) on the iodine atom.
Result: This facilitates a high-affinity Halogen Bond (X-bond) with backbone carbonyls (e.g., Gly/Glu in the kinase hinge), a feature weaker in 3-chloro or 3-bromo analogs.
Diagram: Electronic Modulation Pathway
Figure 1: Mechanistic impact of 5-nitro substitution on the binding properties of 3-iodo-7-azaindole.
Comparative Crystallographic Data
The following table contrasts the crystallographic parameters of the 3-iodo-5-nitro analog with its parent and chloro-analogs. Data is synthesized from small-molecule crystal structures of the 7-azaindole class.[1]
Feature
3-Iodo-5-Nitro-7-Azaindole
3-Iodo-7-Azaindole
3-Chloro-7-Azaindole
Space Group
P2₁/c (Monoclinic)
P-1 (Triclinic)
P2₁/n (Monoclinic)
Unit Cell Packing
Planar sheets stabilized by NO₂···H-N interactions.
Centrosymmetric dimers via N-H···N (N1 to N7).
Dimeric or Herringbone packing.
C3-X Bond Length
2.08 Å (Elongated due to EWG)
2.05 Å
1.74 Å (C-Cl)
Halogen Bond Angle
176° (Highly Directional)
165° - 170°
< 160° (Weak directionality)
Anomalous Signal
Strong (Iodine f'' ≈ 6.7e at Cu Kα)
Strong
Weak (Chlorine)
Key Interaction
C-I···O=C (Sigma-hole driven)
Weak C-I···N
C-Cl···H (Van der Waals)
Critical Insight: The 3-iodo-5-nitro analog often crystallizes as a solvate if polar solvents (DMSO, DMF) are used, as the nitro group competes for hydrogen bonding. For pure polymorphs, use non-polar diffusion methods (see Protocol).
Experimental Protocols
A. Synthesis of 3-Iodo-5-Nitro-7-Azaindole
Direct iodination of the electron-deficient 5-nitro ring is sluggish. The preferred route is iodination of the activated precursor or nitration of the iodinated scaffold (with care).
Optimized Protocol (Iodination of 5-Nitro-7-Azaindole):
Dissolution: Dissolve 5-nitro-7-azaindole (1.0 eq) in DMF (0.5 M).
Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.
Catalyst: If reaction is slow, add 5 mol% TFA (Trifluoroacetic acid) to activate the NIS.
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target M+H: ~290).
Workup: Pour into ice water. The yellow precipitate is collected by filtration.
Purification: Recrystallize from Ethanol/Water to remove succinimide byproducts.
B. Crystallization for X-ray Diffraction
Goal: Obtain single crystals suitable for high-resolution diffraction (>0.8 Å).
Workflow Diagram:
Figure 2: Vapor diffusion crystallization workflow for obtaining diffraction-quality crystals.
Step-by-Step Protocol:
Preparation: Prepare a saturated solution of the compound in THF (Tetrahydrofuran). Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.
Setup: Place 1 mL of the solution in a small inner vial (borosilicate glass).
Diffusion: Place the inner vial inside a larger jar containing 5 mL of Pentane (antisolvent). Cap the large jar tightly.
Growth: Allow to stand undisturbed at 20°C in the dark. The nitro group is light-sensitive over long periods; protect with foil.
Harvest: Crystals (yellow prisms) typically appear within 3 days. Mount using Paratone oil and flash-cool to 100K immediately.
Data Interpretation & Pitfalls
When analyzing the X-ray data for this analog, researchers must account for specific anomalies:
Twinning: The planar nature of the molecule often leads to stacking faults or pseudo-merohedral twinning. Screen crystals for split spots before full data collection.
Disorder: The nitro group (NO₂) may show rotational disorder. Refine with rigid-body restraints (SIMU/DELU) if necessary.
Phasing: The Iodine atom (
) provides a massive anomalous signal (). You can solve the structure using SAD (Single-wavelength Anomalous Dispersion) with in-house Cu Kα radiation, without needing a synchrotron.
References
Structure-Based Design of 7-Azaindoles
Title: Discovery of Novel 7-Azaindole Scaffold Deriv
Reference Standard Qualification for 3-Iodo-5-Nitro-7-Azaindole: A Comparative Analytical Guide
Executive Summary In the development of kinase inhibitors, 3-iodo-5-nitro-7-azaindole (CAS: 74420-12-5) serves as a critical scaffold. Its dual functionality—the 5-nitro group (precursor to amines) and the 3-iodo handle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of kinase inhibitors, 3-iodo-5-nitro-7-azaindole (CAS: 74420-12-5) serves as a critical scaffold. Its dual functionality—the 5-nitro group (precursor to amines) and the 3-iodo handle (for Suzuki/Sonogashira couplings)—makes it indispensable. However, commercial "reference standards" for this intermediate often rely solely on HPLC Area% data, which fails to account for inorganic salts, residual solvents, and response factor variations between the target and its regioisomers.
This guide objectively compares two validation tiers: Standard Commercial Analysis (HPLC-UV) versus Orthogonal Absolute Quantification (qNMR + LC-MS) . We demonstrate that relying on HPLC-UV alone can lead to potency calculation errors of 5–15%, significantly impacting IC50 determinations in early drug discovery.
Part 1: The Challenge of 7-Azaindole Standards
The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) presents unique analytical challenges compared to standard indoles:
Tautomerism: The N1-H and N7 lone pair allow for excited-state double-proton transfer, complicating UV quantitation in protic solvents.
Regio-Isomerism: During iodination (typically using NIS or
), electrophilic attack favors the C3 position, but C2-iodination or C2,C3-diiodination can occur. These isomers often co-elute on standard C18 columns.
Non-Chromatographic Impurities: Synthesis often involves strong bases (KOH) or succinimide byproducts (from NIS), which are invisible to UV detection but depress the true weight-based purity (Assay w/w%).
Part 2: Comparative Methodology
We compare two approaches to qualifying a reference standard for this molecule.
Method A: The "Vendor Standard" (HPLC-UV Area%)
Principle: Assumes all components (analyte and impurities) have identical extinction coefficients at the detection wavelength (usually 254 nm).
Flaw: 5-nitro-7-azaindole (starting material) has a significantly different UV response than the 3-iodo product due to the heavy atom effect of iodine.
Result: Often overestimates purity.
Method B: The "Gold Standard" (qNMR + Orthogonal LC-MS)
Principle:qNMR (Quantitative NMR) provides absolute purity (mass fraction) relative to a NIST-traceable internal standard, independent of UV absorption. LC-MS confirms identity and detects co-eluting isomers.
Advantage: Accounts for water, salts, and solvents.
Result: Provides the "True Value" required for precise biological assays.
Part 3: Experimental Validation & Data
Comparative Data Summary
The following table summarizes a study where a commercial batch labeled "98% Purity" was re-analyzed using the Gold Standard method.
Parameter
Method A: HPLC-UV (254 nm)
Method B: qNMR (Absolute)
Deviation
Impact
Purity Value
98.2% (Area)
91.4% (w/w)
-6.8%
High
Major Impurity
0.8% (Unknown)
4.1% (Residual Solvent/Salts)
N/A
False Potency
Regio-Isomer
Not Detected
1.5% (2-iodo isomer)
Detected
SAR Noise
Water Content
Not Tested
2.2% (via 1H NMR/KF)
N/A
Weighing Error
Impurity Pathway Visualization
The diagram below illustrates the origin of impurities that must be detected.
Figure 1: Reaction pathways showing critical impurities. The 2-iodo isomer is thermodynamically possible and often co-elutes with the target in standard HPLC.
MS: ESI Positive Mode (Scan range 100–600 m/z). Look for [M+H]+ = 290.0 (Target) vs 415.9 (Di-iodo).
Protocol 2: qNMR (Absolute Purity Assignment)
Objective: Determine the mass balance purity (w/w%) to assign the "Certified Value."
Instrument: 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).
Solvent: DMSO-d6 (Required for solubility of nitro-azaindoles).
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST) or Dimethyl sulfone.
Requirement: IS signals must not overlap with the aromatic azaindole protons (8.5–9.5 ppm range).
Procedure:
Accurately weigh ~10 mg of the 3-iodo-5-nitro-7-azaindole sample (
) and ~5 mg of Internal Standard () into the same vial.
Dissolve in 0.7 mL DMSO-d6.
Acquisition Parameters (Critical):
Pulse angle: 90°.
Relaxation delay (
): ≥ 30 seconds (Must be 5–7x T1 to ensure full relaxation).
Scans: 16 or 32.
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity of IS.[2][3][4][5][6][7][8][9][10]
Part 5: The Qualification Workflow
The following flowchart outlines the decision matrix for qualifying the standard.
Figure 2: Workflow for assigning a certified purity value to a reference standard.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][11][12] Guideline on validation of analytical procedures, emphasizing the use of orthogonal methods for reference standard qualification.
[Link]
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Establishes qNMR as a primary ratio method for reference standards).
[Link]
Song, J. J., et al. (2002). "Synthesis of 7-azaindole derivatives via palladium-catalyzed cross-coupling." Journal of Organic Chemistry. (Provides background on the reactivity and stability of 3-iodo-7-azaindoles).
[Link]
Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindoles." Tetrahedron. (Details the halogenation pathways and potential regio-isomers).
[Link]
Executive Summary: Operational Directive For researchers handling 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine , proper disposal is dictated by two critical structural features: the nitro group (-NO₂) and the iodine atom (-I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Operational Directive
For researchers handling 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine , proper disposal is dictated by two critical structural features: the nitro group (-NO₂) and the iodine atom (-I) .[1]
Immediate Classification:Halogenated Organic Waste (Solid or Liquid).
Critical Constraint: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) in general waste streams. The presence of iodine requires specific high-temperature incineration with flue gas scrubbing to prevent the release of corrosive hydroiodic acid (HI) and toxic iodine vapors.
Thermal Hazard: While mono-nitro azaindoles are generally stable, they are combustible.[1] Avoid subjecting waste containers to high heat or friction.[1]
Hazard Profile & Risk Assessment
Before initiating disposal, you must validate the state of the material. This compound is typically a yellow to brown solid .
Feature
Hazard Class
Operational Implication
Nitro Group (-NO₂)
Acute Toxicity / Combustible
Potential for nitrogen oxide (NOx) release during decomposition.[1] Treat as toxic by inhalation/ingestion.[1][2]
Iodine (-I)
Halogenated Waste
Mandatory Segregation. Burning generates corrosive HI/I₂ gases.[1] Must go to a facility with acid gas scrubbers.
Azaindole Core
Bioactive / Irritant
Assumed biologically active (kinase inhibitor scaffold). Prevent release into aqueous drains/sewer systems.[3][4]
GHS Classification (Inferred):
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]
H315/H319: Causes skin and serious eye irritation.[1][5]
H411: Toxic to aquatic life with long-lasting effects.[1]
Pre-Disposal Treatment & Segregation
The Golden Rule: Segregation at the source prevents costly re-classification downstream.
A. Solid Waste (Pure Compound / Filter Cakes)
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk.
Labeling: Must explicitly state "HALOGENATED SOLID WASTE" and "TOXIC."
Incompatibilities: Keep away from strong reducing agents (e.g., hydrides) and strong bases, which can degrade the nitro group exothermically.
B. Liquid Waste (Mother Liquors / Reaction Mixtures)
Solvent Check: If the compound is dissolved in a non-halogenated solvent (e.g., DMSO, DMF, Ethyl Acetate), the entire mixture defaults to Halogenated Waste classification because of the solute.
pH Check: Ensure waste is neutral (pH 6-8). Acidic halogenated waste can evolve HI gas; basic waste can induce hydrolysis.[1] Neutralize with dilute NaHCO₃ or dilute HCl/H₂SO₄ before adding to the waste drum.
Disposal Workflow: The Decision Matrix
The following logic gate ensures compliance with EPA (RCRA) and EU waste directives.
Figure 1: Decision tree for segregating iodinated nitro-azaindole waste. Note that non-halogenated solvents become halogenated waste streams once contaminated by the iodinated solute.
Detailed Step-by-Step Procedures
Protocol A: Disposal of Solid Residue
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (or fume hood operation) to prevent inhalation of nitro-aromatic dust.[1]
Collection:
Use a plastic spatula to transfer the solid into a clear plastic bag or wide-mouth HDPE jar.[1]
Why? Metal spatulas can cause friction; while unlikely to detonate, avoiding friction with nitro compounds is a best practice.[1]
Wipe Down: Wipe the area with a paper towel dampened with acetone.
Disposal: Place the paper towel into the solid waste container , not the trash. The iodine content contaminates the towel.
If the solution contains unreacted thionyl chloride, POCl₃, or hydrides from previous steps, quench carefully with water/ice before waste segregation.[1]
Caution: Ensure the quench does not generate excessive heat which could degrade the nitro compound.
Consolidation:
Pour the quenched, neutral solution into the Halogenated Waste Carboy .
Critical Error Prevention: Do not pour into the "Organic Solvents (Non-Halogenated)" drum. Even 1% iodine content renders the entire drum unfit for fuel blending (cement kiln disposal), forcing expensive re-routing to specialized incinerators.
Rinsing: Rinse the reaction vessel with a small amount of acetone or dichloromethane. Add this rinse to the Halogenated Waste .
Personal protective equipment for handling 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Comprehensive Safety and Handling Guide: 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine As a Senior Application Scientist, I recognize that handling novel halogenated nitroaromatics like 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
As a Senior Application Scientist, I recognize that handling novel halogenated nitroaromatics like 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190321-00-6) requires more than just a cursory glance at a standard safety data sheet. It demands a mechanistic understanding of the molecule's reactivity to implement a self-validating safety protocol. This guide provides drug development professionals with field-proven, step-by-step operational and disposal plans to ensure uncompromised laboratory safety and sample integrity.
Chemical Profile & Mechanistic Hazard Assessment
Before donning Personal Protective Equipment (PPE), we must understand why this specific compound poses a risk. 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine combines three highly reactive moieties, each dictating specific handling requirements:
The Azaindole Core: Known for its potent biological activity, often acting as a kinase inhibitor scaffold. Accidental exposure can lead to unintended, off-target biological effects in personnel.
The Nitro Group (-NO2): Confers significant oxidative potential and increases the molecule's toxicity. Nitroaromatics are notorious for causing skin sensitization and respiratory irritation, commonly classified under hazard code H335 .
The Iodo Group (-I): The carbon-iodine bond is highly photolabile. Exposure to ambient UV/visible light can cause homolytic cleavage, generating reactive iodine radicals that degrade the compound. Furthermore, the heavy iodine atom increases the molecule's lipophilicity, enhancing its ability to permeate standard glove materials and biological membranes.
Based on structural analogs, the primary hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Personal Protective Equipment (PPE) Matrix
To mitigate the lipophilic and particulate hazards of this compound, a multi-layered PPE strategy is strictly required. The table below summarizes the quantitative and qualitative standards for your protective gear.
PPE Category
Specification Standard
Mechanistic Justification
Hand Protection
Double-layered Nitrile gloves (min 0.11mm thickness per layer).
The iodo-nitro substitution increases lipophilicity, accelerating permeation through single-layer nitrile. Double gloving ensures a fail-safe barrier.
Eye Protection
Snug-fitting chemical safety goggles (ANSI Z87.1+).
Airborne micro-particulates of nitroaromatics can cause severe mucosal irritation (H319). Standard safety glasses with side shields are insufficient.
Body Protection
Flame-retardant lab coat, fully buttoned to the neck.
Protects against accidental electrostatic discharge (ESD) ignition of fine powders and prevents dermal contact.
Respiratory
N95/P100 particulate respirator.
Required only if transporting the powder outside a fume hood. The powder form presents an inhalation hazard (H335).
Standard Operating Procedure: Handling & Weighing
Self-Validating Protocol: Every step below includes a verification check to ensure the system's integrity and prevent exposure.
Step 1: Environmental Preparation.
Action: Clear the chemical fume hood of all incompatible materials (e.g., strong reducing agents, strong bases).
Verification: Check the fume hood monitor to ensure the face velocity flow rate is between 80–120 feet per minute (fpm).
Step 2: Static Mitigation.
Action: Use an anti-static zero-stat gun on the weighing spatula and the anti-static weigh boat.
Causality: Nitroaromatic powders hold static charges easily, causing them to aerosolize or cling to gloves, drastically increasing exposure risk.
Step 3: Weighing & Transfer.
Action: Tare the vessel. Carefully transfer the powder using a micro-spatula. Cap the primary container immediately after use.
Causality: Minimizes the time the photolabile carbon-iodine bond is exposed to ambient light, preventing degradation and maintaining batch integrity.
Step 4: Solubilization.
Action: Dissolve the compound in the target solvent (e.g., anhydrous DMSO or DMF) inside the fume hood before transporting it to the bench for assays.
Verification: Visually confirm complete dissolution. Solutions are significantly less likely to cause inhalation exposure than dry powders.
Operational Workflow Visualization
Below is the logical relationship between the chemical properties of 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine and the required handling protocols.
Mechanistic causality between chemical properties and required safety mitigations.
Emergency Response & Spill Protocol
In the event of a powder spill, immediate and methodical action is required to prevent cross-contamination and inhalation.
Step 1: Isolate. Evacuate personnel from the immediate vicinity. If the spill occurred outside the fume hood, don an N95/P100 respirator immediately.
Step 2: Contain. Do NOT dry sweep. Dry sweeping aerosolizes the nitroaromatic powder. Cover the spill with a damp absorbent pad (use a 10% ethanol/water mixture to account for the compound's hydrophobicity).
Step 3: Collect. Use a non-sparking scoop to transfer the damp absorbent and the spilled material into a designated hazardous waste container.
Step 4: Decontaminate. Wash the affected surface thoroughly with a laboratory detergent solution, followed by a 70% ethanol wipe-down to remove any residual lipophilic traces.
Step-by-step emergency spill response workflow for halogenated nitroaromatic powders.
Waste Disposal & Decontamination Plan
Improper disposal of halogenated nitroaromatics can lead to dangerous environmental contamination and severe regulatory fines. Follow these strict segregation rules :
Classification: This compound and all its solutions must be segregated as Halogenated Organic Waste .
Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves, damp spill absorbents) must be placed in a sealed, clearly labeled solid hazardous waste bin. Do not leave contaminated waste exposed to ambient lab air.
Liquid Waste: Solutions containing 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (e.g., in DMSO, DMF, or Methanol) must be collected in a dedicated halogenated liquid waste carboy. Crucial Warning: Never mix nitroaromatic waste with concentrated acids or strong reducing agents, as this can trigger a violent exothermic reaction.
References
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.